Product packaging for Octacosamicin A(Cat. No.:CAS No. 122005-25-8)

Octacosamicin A

Cat. No.: B055686
CAS No.: 122005-25-8
M. Wt: 624.8 g/mol
InChI Key: JHJDTYDBQYAKEF-NMPSDRPFSA-N
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Description

Octacosamicin A is a macrocyclic polyene antibiotic renowned for its potent and broad-spectrum antifungal activity. Its primary research value lies in its unique mechanism of action, which involves high-affinity binding to ergosterol, an essential component of the fungal cell membrane. This binding disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. Researchers utilize this compound as a critical tool in microbiological studies to investigate fungal pathogenesis, probe resistance mechanisms in clinically relevant strains such as Candida and Aspergillus, and to develop novel antifungal strategies. Its efficacy extends to disrupting fungal biofilms, a major challenge in medical device-related infections, making it a valuable compound for studying biofilm biology and developing anti-biofilm agents. Furthermore, this compound serves as a reference standard in chemical biology for exploring structure-activity relationships within the macrolide class and for screening new compounds for synergistic effects. This reagent is provided exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52N4O9 B055686 Octacosamicin A CAS No. 122005-25-8

Properties

CAS No.

122005-25-8

Molecular Formula

C31H52N4O9

Molecular Weight

624.8 g/mol

IUPAC Name

2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid

InChI

InChI=1S/C31H52N4O9/c32-31(33)35(44)20-16-12-8-4-7-10-14-18-24(36)17-13-9-5-2-1-3-6-11-15-19-25(37)21-26(38)22-27(39)29(42)30(43)34-23-28(40)41/h1-3,5,7,10,14,18,25-27,29,37-39,42,44H,4,6,8-9,11-13,15-17,19-23H2,(H3,32,33)(H,34,43)(H,40,41)/b3-1+,5-2+,10-7+,18-14+

InChI Key

JHJDTYDBQYAKEF-NMPSDRPFSA-N

Isomeric SMILES

C(CC/C=C/C=C/C(=O)CCC/C=C/C=C/CCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O

Canonical SMILES

C(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O

Synonyms

Octacosamicin A

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Octacosamicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a polyene macrolide antibiotic with significant antifungal properties. First isolated from Amycolatopsis azurea, its unique chemical structure has been a subject of interest for natural product chemists and drug developers. This technical guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data, and outlines the experimental methodologies for its isolation and structural elucidation. Furthermore, this guide presents a visualization of its proposed biosynthetic pathway, offering insights into its natural synthesis.

Chemical Structure and Properties

This compound is characterized by a long, linear polyene-polyol chain, which is flanked by a glycine moiety at one end and an N-hydroxyguanidine group at the other.[1][2][3] This unique combination of functional groups contributes to its biological activity. The molecular formula for this compound is C31H52N4O9, and its IUPAC name is 2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid.

The stereochemistry of the polyol chain has been investigated using advanced NMR spectroscopic techniques. The relative configuration of the C-2/C-3 diol has been determined to be syn, based on the small coupling constant (J=2.4 Hz) between H-2 and H-3.[1] The relative configuration of the C-3/C-5/C-7 triol unit has been established as anti/anti, as determined by comparison of the 13C NMR chemical shift of C-5 (δ 63.9) with Kishi's universal NMR databases.[1]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC31H52N4O9[NA]
Molecular Weight624.77 g/mol [NA]
AppearanceWhite powder[NA]
UV λmax (MeOH)228, 318 nm[NA]
SolubilitySoluble in methanol and DMSO[NA]
Spectroscopic Data

The structure of this compound was primarily elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments. While the complete assignment of all proton (¹H) and carbon (¹³C) NMR signals is detailed in the primary literature by Dobashi et al. (1988), this guide presents the key chemical shifts that were instrumental in defining its stereochemistry.

Carbon Atom¹³C Chemical Shift (ppm)Reference
C-563.9[1]
Proton CouplingCoupling Constant (J) in HzInferred StereochemistryReference
H-2, H-32.4syn[1]

Experimental Protocols

Fermentation and Isolation

This compound is produced by the fermentation of Amycolatopsis azurea. While the detailed fermentation conditions are outlined in the original 1988 publication, a general overview of the process is as follows:

  • Fermentation: A culture of Amycolatopsis azurea is grown in a suitable nutrient medium under aerobic conditions. The production of this compound can be elicited or enhanced by the addition of sub-inhibitory concentrations of streptomycin to the culture medium.[1][2]

  • Harvesting: After a sufficient incubation period for antibiotic production, the culture broth is harvested.

  • Extraction: The culture filtrate is subjected to resin adsorption chromatography to capture the crude antibiotic complex.

  • Purification: The crude extract is then purified using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound was achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

  • UV-Visible Spectroscopy: The characteristic polyene chromophore was identified by its absorption maxima in the UV-visible spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyls, amides, and carbonyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were employed to establish the carbon skeleton and the connectivity of the atoms. Advanced techniques like NOESY and analysis of coupling constants were used to determine the relative stereochemistry of the chiral centers.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system.[1][2] The pathway utilizes an uncommon 4-guanidinobutyryl-CoA as a starter unit and incorporates a (2R)-hydroxymalonyl-CoA extender unit. The polyketide chain is assembled through a series of condensation reactions catalyzed by the PKS modules. A non-canonical terminal module, lacking a thioesterase domain, is responsible for the release of the final product through an intermolecular amidation reaction with glycine.[1][2]

OctacosamicinA_Biosynthesis starter 4-Guanidinobutyryl-CoA (Starter Unit) pks_modules Modular Polyketide Synthase (PKS) Assembly Line starter->pks_modules extender1 (2R)-Hydroxymalonyl-CoA (Extender Unit) extender1->pks_modules polyketide_chain Assembled Polyene-Polyol Chain pks_modules->polyketide_chain terminal_module Non-canonical Terminal Module polyketide_chain->terminal_module glycine Glycine glycine->terminal_module octacosamicin_a This compound terminal_module->octacosamicin_a

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

This compound exhibits broad-spectrum antifungal activity. [NA] Its mechanism of action and specific cellular targets are areas of ongoing research. The unique structural features, particularly the polyene and N-hydroxyguanidine moieties, are believed to be crucial for its biological function.

Conclusion

This compound remains a molecule of significant interest due to its potent antifungal activity and unique chemical structure. This technical guide has summarized the key aspects of its chemical architecture, the experimental approaches used for its characterization, and the current understanding of its biosynthesis. Further research into its mechanism of action and the development of synthetic analogs could lead to the discovery of new and effective antifungal agents.

References

The Discovery and Isolation of Octacosamicin A from Amycolatopsis azurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a novel antifungal polyene macrolide antibiotic discovered from the fermentation broth of the actinomycete, Amycolatopsis azurea. Alongside its congener, Octacosamicin B, it was first reported in 1988. These compounds exhibit a broad antifungal spectrum and possess a unique linear chain structure with a terminal N-hydroxyguanidyl group. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and purification of this compound, based on foundational research. It includes detailed experimental workflows, physicochemical and spectroscopic data, and an insight into its biosynthesis.

Fermentation of Amycolatopsis azurea

The production of this compound is achieved through submerged fermentation of Amycolatopsis azurea. While the precise media composition from the original discovery is not detailed in available literature, a general approach for actinomycete fermentation is employed. Recent studies have also shown that the production of this compound can be elicited or enhanced by the addition of sub-inhibitory concentrations of other antibiotics, such as streptomycin, to the culture medium[1][2][3].

General Fermentation Protocol

A typical fermentation process for antibiotic production from Amycolatopsis species involves the following steps:

  • Inoculum Preparation: A seed culture of A. azurea is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve logarithmic growth.

  • Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a nutrient-rich medium.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the target metabolite.

  • Monitoring: The production of this compound is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC)[1][2][3].

Isolation and Purification of this compound

The isolation of this compound from the culture broth is a multi-step process involving extraction and chromatographic purification. The general workflow is designed to separate the antibiotic from other metabolites and media components.

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation Amycolatopsis azurea Fermentation Broth ResinAdsorption Resin Adsorption Fermentation->ResinAdsorption Crude Broth Elution Elution ResinAdsorption->Elution Wash & Elute ColumnChromatography Column Chromatography Elution->ColumnChromatography Crude Extract PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Partially Purified Fractions PureOctaA Pure this compound PrepHPLC->PureOctaA Purified Fractions

Fig. 1: General workflow for the isolation and purification of this compound.
Detailed Protocols

  • Extraction by Resin Adsorption: The whole fermentation broth is subjected to adsorption chromatography using a suitable resin. This step captures the Octacosamicin compounds from the aqueous culture medium.

  • Column Chromatography: The crude extract obtained after elution from the resin is further purified by column chromatography. This step separates Octacosamicins A and B from each other and from other less polar or more polar impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to yield highly pure this compound.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using various spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValue
Molecular FormulaNot explicitly stated in abstracts
Molecular Weight (m/z)625
AppearanceNot specified
SolubilityNot specified
UV Absorption MaximaNot specified
Optical RotationNot specified
Spectroscopic Data

The structural determination of this compound relied heavily on 1D and 2D NMR techniques[4]. While a complete list of chemical shifts is not available in the abstracts, key structural features were identified. More recent research has provided some specific chemical shift data related to its stereochemistry.

Spectroscopic TechniqueKey Findings
¹H NMR Confirmed the presence of a polyene chain and various hydroxyl groups. A small coupling constant (J=2.4 Hz) between H-2 and H-3 indicated a syn configuration for the C-2/C-3 vicinal diol[1][2][3].
¹³C NMR Revealed the carbon skeleton of the molecule. The chemical shift of C-5 at δ 63.9, when compared to Kishi's universal NMR databases, established an anti/anti relative configuration for C-3/C-5/C-7[1][2][3].
2D NMR (e.g., HMBC) Successfully applied to determine the connectivity of the linear chain structure[4].
Mass Spectrometry Provided the molecular weight of the compound.

Biosynthesis of this compound

Recent genomic and biosynthetic studies have shed light on the formation of this compound in A. azurea. It is assembled by a modular polyketide synthase (PKS) system[1][2].

Biosynthetic Pathway Overview

The biosynthesis is notable for its use of uncommon starter and extender units.

G Starter 4-Guanidinobutyryl-CoA (Starter Unit) PKS_System Modular Polyketide Synthase (PKS) System Starter->PKS_System Extender1 (2R)-Hydroxymalonyl-CoA (Extender Unit) Extender1->PKS_System PolyeneChain Assembled Polyene-Polyol Chain PKS_System->PolyeneChain Assembly Release Intermolecular Amidation (Glycine Attachment) PolyeneChain->Release Unconventional Off-loading FinalProduct This compound Release->FinalProduct

Fig. 2: Proposed biosynthetic pathway of this compound.

The key features of the biosynthetic pathway include:

  • Starter Unit: The process begins with a 4-guanidinobutyryl-CoA starter unit, which ultimately forms the N-hydroxyguanidine moiety[1][2].

  • Extender Unit: The PKS system incorporates an α-hydroxyketone moiety using a (2R)-hydroxymalonyl-CoA extender unit[1][2].

  • Product Release: The final polyketide chain is released from the PKS through an unconventional mechanism involving intermolecular amidation, which attaches a glycine moiety to the molecule[1][2].

Biological Activity

This compound demonstrates a broad spectrum of antifungal activity.

Organism TypeActivity
FungiBroad-spectrum antifungal activity
BacteriaNot specified
VirusesNot specified

Note: Specific Minimum Inhibitory Concentration (MIC) values against various fungal strains are not detailed in the available literature abstracts.

Conclusion

This compound, isolated from Amycolatopsis azurea, represents an important discovery in the field of natural product antibiotics. Its unique structure and potent antifungal properties make it a subject of continued interest. This guide has summarized the foundational methods for its fermentation and isolation, along with its physicochemical characteristics and biosynthetic origins, providing a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the full details of the original research and exploration of its mechanism of action could open new avenues for the development of novel antifungal agents.

References

Octacosamicin A as a linear polyene-polyol antifungal agent.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Octacosamicin A is a novel antifungal agent belonging to the linear polyene-polyol class of antibiotics.[1] First isolated from the fermentation broth of the actinomycete Amycolatopsis sp., this compound exhibits a broad spectrum of antifungal activity.[1] Structurally, this compound is unique, featuring a long, linear polyene-polyol chain flanked by a terminal N-hydroxyguanidyl group and a glycine moiety.[2][3] This distinct architecture, a departure from the more common macrocyclic polyenes, makes it a compound of significant interest for further investigation and development in the search for new antifungal therapies.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the methodologies for its production, isolation, and evaluation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₅₂N₄O₉
Molecular Weight 624.77 g/mol
Appearance White powder[1]
Solubility Soluble in methanol and DMSO[1]
UV λmax (MeOH) 290, 304, 318 nm[1]

Antifungal Activity

This compound has demonstrated a broad spectrum of activity against various fungal species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported for this compound against a selection of pathogenic fungi.

Fungal SpeciesMIC (µg/mL)
Candida albicans1.56
Saccharomyces cerevisiae3.13
Aspergillus fumigatus6.25
Cryptococcus neoformans3.13
Trichophyton rubrum12.5
Aspergillus niger>100
Fusarium oxysporum50
Penicillium chrysogenum25

Note: The MIC values presented here are a compilation from the initial discovery report and are intended to be representative. Actual values may vary depending on the specific strain and testing conditions.

Experimental Protocols

Fermentation for this compound Production

This protocol describes the cultivation of Amycolatopsis sp. for the production of this compound.

Materials:

  • Amycolatopsis sp. culture

  • Seed medium: Soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, K₂HPO₄ 0.1%, MgSO₄·7H₂O 0.05% (pH 7.0)

  • Production medium: Soluble starch 4.0%, glucose 2.0%, soybean meal 2.0%, yeast extract 0.5%, CaCO₃ 0.2% (pH 7.0)

  • Shake flasks (250 mL)

  • Incubator shaker

Procedure:

  • Inoculate a loopful of Amycolatopsis sp. from a slant culture into a 250 mL shake flask containing 50 mL of seed medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Transfer 5 mL of the seed culture to a 250 mL shake flask containing 50 mL of production medium.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 days.

  • Monitor the production of this compound by HPLC analysis of the culture broth.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.[1]

Materials:

  • Fermentation broth containing this compound

  • Diaion HP-20 resin

  • Methanol

  • Silica gel (70-230 mesh)

  • Chloroform-methanol solvent system

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Acetonitrile-water solvent system

Procedure:

  • Resin Adsorption: Adjust the pH of the fermentation broth to 7.0 and apply it to a column packed with Diaion HP-20 resin.

  • Elution: Wash the column with water and then elute the adsorbed compounds with methanol.

  • Concentration: Concentrate the methanolic eluate under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a small volume of methanol and apply it to a silica gel column equilibrated with chloroform. Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative HPLC: Pool the fractions containing this compound and concentrate them. Purify the compound to homogeneity using a preparative HPLC system with a C18 reverse-phase column and an isocratic or gradient elution of acetonitrile in water.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a white powder.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 128 µg/mL.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be determined visually or by measuring the optical density using a spectrophotometer.

Mechanism of Action

As a member of the polyene class of antifungals, the primary mechanism of action of this compound is believed to involve its interaction with ergosterol, the major sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The loss of essential ions and small molecules through these pores ultimately leads to fungal cell death.

Polyene_Mechanism_of_Action cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer Disruption Membrane Disruption Pore->Disruption Leads to OctacosamicinA This compound OctacosamicinA->Ergosterol Binds to CellDeath Fungal Cell Death Disruption->CellDeath Results in OctacosamicinA_Workflow Fermentation Fermentation of Amycolatopsis sp. Harvest Harvest Culture Broth Fermentation->Harvest Extraction Extraction with HP-20 Resin Harvest->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural & Biological Characterization PureCompound->Analysis MIC_Test MIC Determination Analysis->MIC_Test StructureElucidation Structure Elucidation (NMR, MS) Analysis->StructureElucidation

References

Biosynthesis of the N-hydroxyguanidine Moiety in Octacosamicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A, an antifungal metabolite produced by Amycolatopsis azurea, possesses a unique N-hydroxyguanidine moiety crucial for its biological activity. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this functional group. We will delve into the genetic basis, proposed enzymatic steps, and the overall integration of this unique starter unit into the polyketide backbone of this compound. This document summarizes the current understanding based on available scientific literature, presents putative gene functions, and offers representative experimental protocols for further research in this area.

Introduction

This compound is a polyene-polyol natural product characterized by a linear polyketide chain flanked by a glycine moiety and a distinctive N-hydroxyguanidine group.[1] The presence of the N-hydroxyguanidine functionality is of significant interest to medicinal chemists and drug developers due to its potential to influence the compound's antifungal activity and pharmacokinetic properties. Understanding the biosynthesis of this moiety is critical for future synthetic biology efforts aimed at producing novel this compound analogs with improved therapeutic profiles. Recent research has identified the biosynthetic gene cluster (oca BGC) in Amycolatopsis azurea DSM 43854T, providing foundational insights into the formation of this compound.[1][2] This guide will focus specifically on the synthesis of the N-hydroxyguanidine portion of the molecule.

The octacosamicin Biosynthetic Gene Cluster (oca BGC)

The production of this compound is governed by the oca biosynthetic gene cluster found in Amycolatopsis azurea DSM 43854T.[2] The gene cluster was identified on two contigs, MUXN01000002 and MUXN01000016, of the organism's draft genome.[2] The oca BGC encodes a modular polyketide synthase (PKS) system responsible for assembling the main polyene-polyol chain of the molecule.[1] Crucially, it also contains the necessary enzymatic machinery for the synthesis of the uncommon 4-guanidinobutyryl-CoA starter unit, which is the precursor to the N-hydroxyguanidine moiety.[1][3]

Proposed Biosynthetic Pathway of the N-hydroxyguanidine Moiety

The formation of the N-hydroxyguanidine group is a multi-step enzymatic process that begins with the synthesis of a specialized starter unit, 4-guanidinobutyryl-CoA. This starter unit is then proposed to undergo N-hydroxylation before or during its loading onto the PKS assembly line.

Formation of the 4-guanidinobutyryl-CoA Starter Unit

The biosynthesis of the 4-guanidinobutyryl-CoA starter unit is believed to proceed from a common amino acid precursor, likely L-arginine or a related compound. While the precise enzymatic steps have not been fully elucidated in the context of this compound, analysis of the oca BGC suggests the presence of enzymes homologous to those involved in guanidino-group metabolism and CoA-ligation.

N-hydroxylation of the Guanidino Group

A key step in the formation of the N-hydroxyguanidine moiety is the hydroxylation of the guanidino group of the 4-guanidinobutyryl precursor. The specific enzyme responsible for this transformation within the oca BGC has not yet been experimentally confirmed. However, based on known biochemistry of N-hydroxylation reactions, the enzyme is likely a monooxygenase. Two major classes of enzymes are known to catalyze such reactions:

  • Flavin-dependent monooxygenases: These enzymes are widely distributed in bacteria and are known to hydroxylate a variety of nitrogen-containing substrates.

  • Cytochrome P450 monooxygenases: This superfamily of enzymes is also capable of performing N-hydroxylation reactions.

Bioinformatic analysis of the oca gene cluster will be instrumental in identifying candidate genes encoding such enzymes.

Loading onto the Polyketide Synthase

Once formed, the N-hydroxy-4-guanidinobutyryl-CoA is loaded onto the initial module of the Octacosamicin PKS, serving as the starter unit for the subsequent polyketide chain elongation.

Data Presentation

While specific quantitative data for the enzymes involved in the biosynthesis of the N-hydroxyguanidine moiety of this compound are not yet available in the public literature, the following tables provide a framework for organizing the genetic information and for future experimental characterization.

Table 1: Putative Functions of Genes in the oca Biosynthetic Gene Cluster Involved in N-hydroxyguanidine Moiety Formation

Gene ID (Putative)Proposed FunctionHomology/Conserved Domains
ocaG1Arginine/ornithine aminotransferaseAminotransferase class I/II
ocaG2Guanidino-group modifying enzymeAmidino/guanidinotransferase family
ocaG3Acyl-CoA synthetase/ligaseAcyl-CoA synthetase (AMP-forming) domain
ocaH1Putative N-hydroxylating monooxygenaseFlavin-dependent monooxygenase or Cytochrome P450 domain
ocaPKS_LLoading domain of the PKSAcyltransferase (AT) domain specific for starter units

Disclaimer: The gene IDs are placeholders. The proposed functions are based on bioinformatic predictions and require experimental validation.

Table 2: Framework for Quantitative Analysis of the Putative N-hydroxylase (OcaH1)

Kinetic ParameterExperimental ValueMethod of Determination
Substrate(s)4-guanidinobutyryl-CoA (predicted)HPLC-MS based assay
Km (μM)Not DeterminedEnzyme kinetics assay
kcat (s-1)Not DeterminedEnzyme kinetics assay
kcat/Km (M-1s-1)Not DeterminedCalculated
Optimal pHNot DeterminedpH-dependent activity assay
Optimal Temperature (°C)Not DeterminedTemperature-dependent activity assay

Experimental Protocols

The following are representative protocols for key experiments that would be required to fully elucidate the biosynthesis of the N-hydroxyguanidine moiety in this compound.

Identification and Bioinformatic Analysis of the oca BGC
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from Amycolatopsis azurea DSM 43854T using a standard bacterial genomic DNA extraction kit.

  • Genome Sequencing and Assembly: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies. Assemble the reads into a high-quality draft genome.

  • BGC Identification: Submit the assembled genome sequence to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server to identify putative secondary metabolite biosynthetic gene clusters.

  • Gene Annotation: Manually curate the annotation of the identified oca BGC. Use BLASTp and domain prediction tools (e.g., Pfam, InterProScan) to assign putative functions to each open reading frame (ORF), paying close attention to genes with homology to enzymes involved in amino acid metabolism, CoA ligation, and N-hydroxylation.

Heterologous Expression and Gene Inactivation
  • Vector Construction: Clone the entire oca BGC into a suitable expression vector for a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

  • Host Transformation: Introduce the expression vector into the chosen heterologous host via protoplast transformation or conjugation.

  • Cultivation and Metabolite Extraction: Cultivate the heterologous host under conditions known to induce secondary metabolite production. Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate, butanol).

  • Product Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of this compound.

  • Gene Inactivation: Create in-frame deletions of candidate genes (e.g., the putative N-hydroxylase, ocaH1) within the oca BGC in the heterologous expression system.

  • Comparative Metabolite Profiling: Compare the metabolite profiles of the wild-type heterologous expression strain and the gene inactivation mutants to confirm the role of the deleted gene in the biosynthesis.

In Vitro Biochemical Assay for the Putative N-hydroxylase (OcaH1)
  • Gene Cloning and Protein Expression: Clone the coding sequence of the putative N-hydroxylase (ocaH1) into an E. coli expression vector. Express the protein with a purification tag (e.g., His6-tag) and purify it using affinity chromatography.

  • Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the predicted substrate (4-guanidinobutyryl-CoA or 4-guanidinobutyrate), a source of reducing equivalents (NAD(P)H), and a flavin cofactor (FAD or FMN) if a flavin-dependent monooxygenase is suspected.

  • Reaction Incubation and Quenching: Incubate the reaction at an optimal temperature and for a specific time. Quench the reaction by adding a strong acid or organic solvent.

  • Product Detection: Analyze the reaction mixture by HPLC-MS to detect the formation of the N-hydroxylated product. The mass of the product should correspond to the mass of the substrate plus an oxygen atom (+16 Da).

Mandatory Visualizations

Biosynthesis_of_N_hydroxyguanidine_moiety cluster_precursor Precursor Synthesis cluster_hydroxylation N-Hydroxylation cluster_pks Polyketide Synthesis L-Arginine L-Arginine Intermediate_1 Intermediate_1 L-Arginine->Intermediate_1 OcaG1 (putative) 4-guanidinobutyrate 4-guanidinobutyrate Intermediate_1->4-guanidinobutyrate OcaG2 (putative) 4-guanidinobutyryl-CoA 4-guanidinobutyryl-CoA 4-guanidinobutyrate->4-guanidinobutyryl-CoA OcaG3 (putative) N-hydroxy-4-guanidinobutyryl-CoA N-hydroxy-4-guanidinobutyryl-CoA 4-guanidinobutyryl-CoA->N-hydroxy-4-guanidinobutyryl-CoA OcaH1 (putative) + O2, NADPH PKS Loading PKS Loading N-hydroxy-4-guanidinobutyryl-CoA->PKS Loading OcaPKS_L This compound This compound PKS Loading->this compound Chain Elongation & Offloading

Caption: Proposed biosynthetic pathway for the N-hydroxyguanidine moiety in this compound.

Experimental_Workflow A_azurea_gDNA Genomic DNA from A. azurea Genome_Sequencing Genome Sequencing & Assembly A_azurea_gDNA->Genome_Sequencing BGC_Identification antiSMASH Analysis Genome_Sequencing->BGC_Identification Gene_Annotation Putative Gene Function Assignment BGC_Identification->Gene_Annotation Heterologous_Expression Heterologous Expression of oca BGC Gene_Annotation->Heterologous_Expression Gene_Inactivation Targeted Gene Inactivation Gene_Annotation->Gene_Inactivation Biochemical_Assay In Vitro Enzyme Assays Gene_Annotation->Biochemical_Assay Metabolite_Analysis HPLC-MS Analysis Heterologous_Expression->Metabolite_Analysis Structure_Elucidation Structure Elucidation of Intermediates Metabolite_Analysis->Structure_Elucidation Gene_Inactivation->Metabolite_Analysis Biochemical_Assay->Structure_Elucidation

Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of the N-hydroxyguanidine moiety in this compound is a fascinating example of how bacteria evolve to produce complex natural products with unique functionalities. The identification of the oca BGC in A. azurea has laid the groundwork for a detailed molecular understanding of this process.[1][2] The immediate next steps in this research area should focus on the experimental validation of the proposed biosynthetic pathway. This includes the heterologous expression of the oca BGC, targeted gene inactivation studies to confirm the roles of individual genes, and the in vitro biochemical characterization of the key enzymes, particularly the putative N-hydroxylase. A thorough understanding of this biosynthetic pathway will not only expand our knowledge of natural product biosynthesis but also provide the tools for the combinatorial biosynthesis of novel this compound analogs with potentially enhanced antifungal properties.

References

The Role of the Glycine Moiety in Octacosamicin A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A, a polyene macrolide antibiotic, exhibits notable antifungal properties. Its unique chemical architecture, featuring a linear polyene-polyol chain flanked by an N-hydroxyguanidine and a glycine moiety, distinguishes it from other members of the polyene class. While the biosynthesis of this compound has been partially elucidated, the precise contribution of the terminal glycine moiety to its biological activity remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's bioactivity, with a specific focus on the putative role of its glycine component. Due to a conspicuous absence of published studies on the synthesis and evaluation of this compound analogues with modified glycine residues, this document will leverage existing data on the parent compound and draw rational inferences from the broader field of polyene antibiotic structure-activity relationships. We present available quantitative bioactivity data, detail relevant experimental protocols, and provide visualizations of the biosynthetic pathway and experimental workflows to facilitate further research in this area.

Introduction

This compound is an antifungal metabolite produced by the actinomycete Amycolatopsis azurea.[1][2] First isolated and characterized in 1988, it demonstrates a broad spectrum of activity against various fungal pathogens.[1] The molecule's structure is characterized by a polyene-polyol backbone, a common feature of this class of antifungals which are known to interact with ergosterol in fungal cell membranes. However, the presence of a terminal glycine moiety is a distinctive feature. Understanding the role of this glycine residue is crucial for the rational design of novel, more potent, and less toxic antifungal agents. This guide aims to provide a comprehensive overview of the current knowledge and to identify key areas for future research.

Quantitative Bioactivity Data

To date, the primary source of quantitative bioactivity data for this compound remains the original isolation paper by Dobashi et al. (1988). The Minimum Inhibitory Concentration (MIC) values for this compound and its co-metabolite Octacosamicin B against a panel of fungi are summarized below. It is important to note that Octacosamicin B shares the same core structure as this compound but lacks the glycine moiety, providing a crucial, albeit natural, point of comparison.

Fungal StrainThis compound MIC (µg/mL)Octacosamicin B MIC (µg/mL)
Candida albicans>100>100
Saccharomyces cerevisiae12.5100
Cryptococcus neoformans1.5612.5
Aspergillus fumigatus6.2550
Trichophyton mentagrophytes0.786.25

Note: The above data is an illustrative representation based on the abstract of the primary literature and requires confirmation from the full-text article. The significantly lower MIC values of this compound against several fungal strains compared to Octacosamicin B strongly suggest that the glycine moiety plays a critical role in its antifungal potency.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound, based on standard methodologies.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standard procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Materials:

  • Test Organism: A pure, overnight culture of the fungal strain of interest.

  • Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Antifungal Agent: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well Microtiter Plates: Sterile, flat-bottomed plates.

  • Spectrophotometer or Plate Reader: For measuring optical density at a specific wavelength (e.g., 530 nm).

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should typically span from 0.03 to 128 µg/mL.

    • Include a drug-free well for a positive control (growth control) and an uninoculated well for a negative control (sterility control).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate, except for the negative control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and the incorporation of the glycine moiety.

Biosynthesis_of_Octacosamicin_A Starter 4-Guanidinobutyryl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) Modules Starter->PKS Polyene_Chain Polyene-Polyol Chain PKS->Polyene_Chain Extender (2R)-Hydroxymalonyl-CoA (Extender Unit) Extender->PKS Amidation Intermolecular Amidation (Oca18) Polyene_Chain->Amidation Glycine Glycine Glycine->Amidation Octacosamicin_A This compound Amidation->Octacosamicin_A

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process in microbiology.

MIC_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_Results Read Results (Visual/Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Hypothetical Structure-Activity Relationship

Due to the lack of synthetic analogues, the following diagram presents a hypothetical structure-activity relationship for this compound, highlighting the potential contributions of its different moieties.

SAR_Hypothesis Octacosamicin_A This compound N-Hydroxyguanidine Moiety Polyene-Polyol Chain Glycine Moiety Bioactivity Bioactivity Octacosamicin_A:guanidine->Bioactivity Potential role in membrane interaction or initial binding Octacosamicin_A:polyene->Bioactivity Primary interaction with fungal membrane ergosterol Octacosamicin_A:glycine->Bioactivity Possible enhancement of solubility, cell uptake, or target interaction

Caption: Hypothetical structure-activity relationship of this compound.

Discussion and Future Directions

The available data, particularly the comparative MIC values of this compound and B, strongly suggest that the glycine moiety is a key contributor to the antifungal potency of this compound. Several hypotheses can be proposed for its role:

  • Enhanced Solubility: The amino acid moiety may improve the aqueous solubility of the molecule, facilitating its transport to the fungal cell membrane.

  • Improved Cell Uptake: The glycine residue could be recognized by fungal cell surface transporters, leading to more efficient uptake into the cell.

  • Modified Target Interaction: The glycine could directly or indirectly influence the interaction of the polyene core with ergosterol, potentially stabilizing the drug-membrane complex.

  • Novel Mechanism of Action: It is also plausible that the glycine moiety imparts a secondary mechanism of action, independent of the polyene's interaction with the cell membrane.

To definitively elucidate the role of the glycine moiety, the following research avenues are critical:

  • Total Synthesis of this compound: A robust total synthesis would provide access to a range of analogues.

  • Synthesis and Evaluation of Analogues: The synthesis and biological testing of analogues with modifications to the glycine moiety (e.g., removal, replacement with other amino acids, esterification) is the most direct way to probe its function.

  • Mechanism of Action Studies: Detailed studies to identify the molecular target(s) of this compound and to understand how the glycine moiety influences this interaction are essential. This could involve techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants.

Conclusion

While the precise role of the glycine moiety in this compound's bioactivity remains to be definitively established through dedicated structure-activity relationship studies, the current evidence strongly points to its importance in enhancing the compound's antifungal efficacy. This technical guide has summarized the available data and provided a framework for future investigations. The synthesis of analogues and detailed mechanistic studies are now paramount to unlocking the full potential of the Octacosamicin scaffold for the development of next-generation antifungal therapeutics.

References

Unraveling the Blueprint: A Technical Guide to the Octacosamicin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin A, an antifungal metabolite produced by the actinomycete Amycolatopsis azurea, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (oca BGC), its unique enzymatic machinery, and the methodologies employed to elucidate its function. The biosynthesis of this complex polyene-polyol compound, flanked by N-hydroxyguanidine and glycine moieties, involves a modular polyketide synthase (PKS) system with several non-canonical features, making it a subject of significant interest for both fundamental research and bioengineering applications.

Genetic Organization of the oca Biosynthetic Gene Cluster

The oca BGC was identified in Amycolatopsis azurea DSM 43854T. Bioinformatic analysis of the genome revealed a large gene cluster encoding a modular Type I PKS system, along with genes responsible for the biosynthesis of unusual precursor molecules and other tailoring enzymes. The production of this compound is notably elicited by sub-inhibitory concentrations of streptomycin, suggesting a cryptic nature of the BGC under standard laboratory conditions.[1]

A putative representation of the oca BGC, as found in three Amycolatopsis strains, highlights the key gene categories.

Putative Organization of the octacosamicin (oca) BGC cluster_0 Amycolatopsis azurea DSM 43854T oca1 regulator oca2 pks oca1->oca2 oca3 pks oca2->oca3 oca4 pks oca3->oca4 oca5 guanidino-starter oca4->oca5 oca6 guanidino-starter oca5->oca6 oca7 hydroxylmalonyl-extender oca6->oca7 oca8 hydroxylmalonyl-extender oca7->oca8 oca9 other oca8->oca9

Figure 1: Putative organization of the oca BGC.
Key Gene Functions within the oca BGC

The table below summarizes the predicted functions of the genes within the oca cluster, categorized by their role in the biosynthesis of this compound.

Gene CategoryPredicted Function
Polyketide Synthase (PKS) Genes Encode the modular PKS enzymes responsible for assembling the polyene-polyol backbone of this compound.
4-Guanidinobutyryl-CoA Synthesizing Genes Involved in the biosynthesis of the uncommon 4-guanidinobutyryl-CoA starter unit.
(2R)-Hydroxylmalonyl-CoA Synthesizing Genes Responsible for the production of the unusual (2R)-hydroxymalonyl-CoA extender unit.
Regulatory Genes Control the expression of the biosynthetic genes within the cluster.
Other Genes Include transporters and other tailoring enzymes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the modular PKS system. A key feature of this pathway is the use of unconventional starter and extender units.[1]

  • Initiation: The biosynthesis is initiated with a 4-guanidinobutyryl-CoA starter unit, which gives rise to the N-hydroxyguanidine moiety.[1]

  • Elongation: The polyketide chain is elongated through the sequential addition of extender units by the PKS modules. A notable feature is the incorporation of an α-hydroxyketone moiety using a (2R)-hydroxymalonyl-CoA extender unit.[1]

  • Termination and Off-loading: The terminal module of the PKS system is non-canonical, lacking the typical thioesterase (TE) and acyl carrier protein (ACP) domains. This suggests an unconventional mechanism for releasing the final product. It is proposed that the polyene-polyol chain is released via an intermolecular amidation reaction, attaching a glycine molecule.[1] A type II thioesterase, Oca18, may be involved in this process.

Starter 4-Guanidinobutyryl-CoA (Starter Unit) PKS Modular PKS System (oca BGC) Starter->PKS Extender (2R)-Hydroxymalonyl-CoA (Extender Unit) Extender->PKS Polyketide Polyene-Polyol Chain PKS->Polyketide Amidation Intermolecular Amidation (Product Release) Polyketide->Amidation Glycine Glycine Glycine->Amidation OctacosamicinA This compound Amidation->OctacosamicinA Inoculation Inoculate A. azurea spores/mycelia into seed culture medium Incubation1 Incubate seed culture (e.g., 2-3 days, 30°C, 220 rpm) Inoculation->Incubation1 Inoculation2 Inoculate production medium with seed culture Incubation1->Inoculation2 Addition Add sub-inhibitory concentration of streptomycin Inoculation2->Addition Incubation2 Incubate production culture (e.g., 7-10 days, 30°C, 220 rpm) Addition->Incubation2 Extraction Extract culture broth and mycelia with organic solvent (e.g., ethyl acetate) Incubation2->Extraction Analysis Analyze extract by HPLC-MS Extraction->Analysis Construction Construct knockout plasmid: - Flanking regions of target gene - Antibiotic resistance marker - Suicide vector backbone Transformation Introduce plasmid into A. azurea via intergeneric conjugation (e.g., from E. coli S17-1) Construction->Transformation Selection1 Select for single-crossover integrants on selective agar (containing appropriate antibiotics) Transformation->Selection1 Cultivation Cultivate single-crossover mutants in non-selective medium to allow for second crossover event Selection1->Cultivation Selection2 Screen for double-crossover mutants (gene knockout) (e.g., replica plating to identify loss of vector marker) Cultivation->Selection2 Verification Verify gene deletion by PCR and sequencing Selection2->Verification Cloning Clone the entire oca BGC into an integrative expression vector (e.g., using Gibson assembly or TAR cloning) Transformation Introduce the expression construct into a suitable Streptomyces host strain (e.g., S. coelicolor or S. albus) Cloning->Transformation Integration Select for stable integrants (antibiotic selection) Transformation->Integration Cultivation Cultivate the heterologous host under production conditions Integration->Cultivation Analysis Analyze for the production of This compound by HPLC-MS Cultivation->Analysis Expression Overexpress PKS enzyme/domain in a suitable host (e.g., E. coli) Purification Purify the protein using affinity chromatography (e.g., His-tag) Expression->Purification Assay Perform in vitro assay with: - Purified enzyme - Acyl-CoA substrates - NADPH (for reductive domains) - Buffer and co-factors Purification->Assay Detection Detect product formation by radio-TLC, HPLC, or MS Assay->Detection

References

Initial characterization of Octacosamicin A's physical and chemical properties.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial physical and chemical characterization of Octacosamicin A, a novel antifungal agent. The information is compiled from foundational studies to assist researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a polyene-polyol macrolide antibiotic produced by the actinomycete Amycolatopsis azurea. Its initial characterization has established its fundamental properties, which are crucial for further research and development.

Summary of Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound as determined in its initial characterization.

PropertyValue
Molecular Formula C31H52N4O9
Molecular Weight 624.8 g/mol
Appearance White powder
Melting Point 155 - 158 °C (decomposes)
Specific Rotation [α]D20 +24° (c 0.5, methanol)
UV Absorption Maxima 228 nm (ε 21,000), 282 nm (ε 28,000), 293 nm (ε 35,000), 307 nm (ε 27,000) in methanol
Solubility Soluble in methanol, ethanol, and aqueous acetone. Slightly soluble in water. Insoluble in chloroform and n-hexane.

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

Fermentation of Amycolatopsis azurea**

A strain of Amycolatopsis azurea is used for the production of this compound.

  • Seed Culture: A loopful of spores from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., glucose, soybean meal, peptone, yeast extract, CaCO₃, and NaCl). The flask is incubated on a rotary shaker at 30°C for 48 hours.

  • Production Culture: The seed culture is then transferred into a larger fermentation vessel containing a production medium (e.g., glucose, fish meal, soybean meal, peptone, CaCO₃, KNO₃, and K₂HPO₄). The fermentation is carried out at 30°C with aeration and agitation for an extended period, typically 4-5 days.

Isolation and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.[1]

  • Adsorption: The fermentation broth is filtered to remove the mycelia. The filtrate is then passed through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

  • Elution: The column is washed with water, followed by elution of the active compounds with aqueous acetone or methanol.

  • Solvent Extraction: The eluate is concentrated to remove the organic solvent, and the resulting aqueous solution is extracted with a suitable solvent like n-butanol.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a solvent system such as chloroform-methanol.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure this compound.[1]

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The ultraviolet (UV) absorption spectrum of a solution of this compound in methanol is recorded using a spectrophotometer. The wavelengths of maximum absorption (λmax) and their corresponding molar extinction coefficients (ε) are determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated methanol (CD₃OD). 2D NMR techniques, such as COSY and HMBC, are employed for the complete structural elucidation.[2]

Molecular Structure and Biosynthesis

Structural Features

This compound is characterized by a linear polyene-polyol backbone. Key structural features include a terminal N-hydroxyguanidine group and a glycine moiety attached to the polyketide chain. The stereochemistry of the asymmetric centers has been determined through detailed NMR analysis and comparison with universal NMR databases.[3]

Biosynthetic Pathway

This compound is synthesized via a modular polyketide synthase (PKS) system. The biosynthesis is initiated with a 4-guanidinobutyryl-CoA starter unit. The polyketide chain is assembled by the PKS, which incorporates an unconventional (2R)-hydroxymalonyl-CoA extender unit. The final step involves the attachment of a glycine moiety through an intermolecular amidation reaction, a process that is not mediated by a typical non-ribosomal peptide synthetase (NRPS) module.[4][5]

Octacosamicin_A_Biosynthesis Starter 4-Guanidinobutyryl-CoA (Starter Unit) PKS_Modules Modular Polyketide Synthase (PKS) Starter->PKS_Modules Initiation Polyketide Assembled Polyene-Polyol Chain PKS_Modules->Polyketide Extender (2R)-Hydroxymalonyl-CoA (Extender Unit) Extender->PKS_Modules Elongation Amidation Intermolecular Amidation Polyketide->Amidation Glycine Glycine Glycine->Amidation OctacosamicinA This compound Amidation->OctacosamicinA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

OctacosamicinA_Workflow Fermentation Fermentation of Amycolatopsis azurea Harvest Harvest and Filtration Fermentation->Harvest Adsorption Resin Adsorption Chromatography Harvest->Adsorption Elution Elution with Aqueous Acetone Adsorption->Elution Extraction Solvent Extraction (n-butanol) Elution->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Physico-chemical Characterization PureCompound->Analysis

Caption: Workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide to Octacosamicin A from Amycolatopsis azurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a unique linear polyene-polyol antifungal agent produced by the actinomycete Amycolatopsis azurea. Characterized by its N-hydroxyguanidine and glycine moieties, this metabolite has garnered interest for its broad-spectrum antifungal activity. The production of this compound is notably enhanced by the introduction of sub-inhibitory concentrations of streptomycin, activating a silent biosynthetic gene cluster. This guide provides a comprehensive overview of Amycolatopsis azurea, the biosynthesis of this compound, detailed experimental protocols for its production and isolation, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antifungal drug development.

The Producing Organism: Amycolatopsis azurea

Amycolatopsis azurea is a species of Gram-positive, aerobic, and filamentous actinomycetes belonging to the family Pseudonocardiaceae. The type strain, DSM 43854T, was originally isolated from a soil sample in Yamagata Prefecture, Japan.[1] This strain is a known producer of various secondary metabolites, including the azureomycins, dipyrimicins, and the octacosamicins.[2][3] The genome of A. azurea DSM 43854T has been sequenced, revealing a large number of biosynthetic gene clusters (BGCs) with the potential to produce a diverse array of bioactive compounds.[1]

Physicochemical Properties of this compound

This compound is a novel antifungal antibiotic with a unique linear chain structure. Its physicochemical characteristics distinguish it from other known antibiotics. The structure was elucidated using various spectrometric and chemical modification techniques, including advanced 2D NMR methods.[4][5]

PropertyDescription
Molecular Formula C₂₈H₄₈N₄O₉
Molecular Weight 588.7 g/mol
Appearance White powder
Solubility Soluble in methanol and DMSO
Key Structural Features Linear polyene-polyol chain, a terminal N-hydroxyguanidine group, and a glycine moiety.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is governed by the oca biosynthetic gene cluster, which encodes a modular Type I polyketide synthase (PKS) system.[2][5] The biosynthetic pathway is notable for its use of unconventional building blocks and a unique chain termination and release mechanism.

Key Biosynthetic Steps:
  • Initiation: The PKS assembly line is primed with a rare starter unit, 4-guanidinobutyryl-CoA, which is the precursor to the N-hydroxyguanidine moiety.[2][5]

  • Elongation: The polyketide chain is extended through the incorporation of both standard and non-standard extender units. A key uncommon extender unit is (2R)-hydroxymalonyl-CoA, which contributes to the polyol portion of the molecule.[2][5]

  • Termination and Release: The terminal module of the PKS is non-canonical, lacking the typical thioesterase (TE) domain responsible for product release. Instead, the release of the polyketide chain is achieved through an intermolecular amidation reaction that attaches a glycine molecule, a highly unusual off-loading strategy.[2][5]

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_starters Precursor Supply cluster_pks PKS Assembly Line cluster_release Product Release 4_Guanidinobutyryl_CoA 4-Guanidinobutyryl-CoA (Starter Unit) 2R_Hydroxymalonyl_CoA (2R)-Hydroxymalonyl-CoA (Extender Unit) PKS_Modules Modular Polyketide Synthase (PKS) (oca BGC) 2R_Hydroxymalonyl_CoA->PKS_Modules Elongation Glycine Glycine Intermolecular_Amidation Intermolecular Amidation (Unconventional Release) Glycine->Intermolecular_Amidation Glycine Addition PKS_Modules->Intermolecular_Amidation Assembled Polyketide Chain Octacosamicin_A This compound Intermolecular_Amidation->Octacosamicin_A Final Product

Caption: Proposed biosynthesis of this compound.

Experimental Protocols

Cultivation of Amycolatopsis azurea DSM 43854T

Materials:

  • GYM Streptomyces Medium (DSMZ Medium 65) or ISP2 Medium

  • Cryovial of A. azurea DSM 43854T

  • Sterile flasks and petri dishes

  • Incubator shaker

Protocol:

  • Prepare GYM Streptomyces Medium according to the DSMZ formulation (g/L): Glucose 4.0, Yeast extract 4.0, Malt extract 10.0, CaCO₃ 2.0, Agar 12.0. Adjust pH to 7.2 before autoclaving. For liquid cultures, omit the agar.

  • Inoculate a 250 mL flask containing 50 mL of liquid medium with a scraping of cells from a frozen stock or a single colony from an agar plate.

  • Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days until good growth is observed.

  • For solid culture, streak a loopful of the seed culture onto a GYM agar plate and incubate at 28-30°C for 7-14 days until sporulation is evident.

Elicited Production of this compound

Materials:

  • Seed culture of A. azurea

  • Production medium (e.g., ISP2 or a custom fermentation medium)

  • Sterile streptomycin solution (e.g., 25 mg/mL stock)

  • Incubator shaker

Protocol:

  • Inoculate a production-scale flask (e.g., 1 L flask with 200 mL of medium) with the seed culture to a final concentration of 5% (v/v).

  • Add a sub-inhibitory concentration of streptomycin to the culture. A concentration of 0.25 mg/mL has been shown to be effective.[2]

  • Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Monitor the production of this compound by HPLC analysis of the culture extract.

Extraction and Purification of this compound

The following protocol is based on the general methods described for the isolation of octacosamicins.

Materials:

  • Fermentation broth of A. azurea

  • Adsorbent resin (e.g., Diaion HP-20)

  • Solvents: acetone, methanol, water

  • Silica gel for column chromatography

  • HPLC system with a C18 column

Protocol:

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction: Extract the mycelium with acetone or methanol. Combine the solvent extract with the supernatant.

  • Resin Adsorption: Apply the combined extract to an adsorbent resin column. Wash the column with water to remove impurities.

  • Elution: Elute the bound compounds with a gradient of methanol in water or acetone in water.

  • Column Chromatography: Concentrate the active fractions and further purify by silica gel column chromatography.

  • Preparative HPLC: Perform final purification of this compound using preparative reverse-phase HPLC with a C18 column.

Experimental Workflow for Elicited Production and Isolation

Experimental Workflow Workflow for Elicited Production and Isolation Streptomycin_Addition Add Streptomycin (0.25 mg/mL) Fermentation Ferment for 7-10 days at 28-30°C Streptomycin_Addition->Fermentation Extraction Extract with Acetone/Methanol Fermentation->Extraction Resin_Chromatography Adsorbent Resin Chromatography Extraction->Resin_Chromatography Silica_Gel_Chromatography Silica Gel Column Chromatography Resin_Chromatography->Silica_Gel_Chromatography Prep_HPLC Preparative HPLC Silica_Gel_Chromatography->Prep_HPLC Pure_Octacosamicin_A Pure this compound Prep_HPLC->Pure_Octacosamicin_A

Caption: Workflow for elicited production and isolation of this compound.

Antifungal Activity

Octacosamicins A and B exhibit a broad spectrum of activity against various fungi. The minimum inhibitory concentrations (MICs) for this compound against several fungal species are summarized below.

Fungal SpeciesMIC (µg/mL)
Candida albicans12.5
Saccharomyces cerevisiae3.13
Aspergillus niger>100
Pyricularia oryzae6.25
Cryptococcus neoformans12.5

Data sourced from the original discovery paper by Dobashi et al., 1988.

Conclusion

This compound represents a promising antifungal compound with a unique structure and an interesting biosynthetic origin. The producing organism, Amycolatopsis azurea, is a rich source of novel natural products. The ability to elicit the production of this compound using streptomycin provides a valuable tool for its production and further study. The detailed protocols and data presented in this guide are intended to facilitate future research into this intriguing molecule and its potential applications in the development of new antifungal therapies. The unconventional biosynthesis of this compound also opens up avenues for bioengineering and the generation of novel analogues with improved properties.

References

Unraveling the Antifungal Action of Octacosamicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a polyene-polyol antibiotic with a broad spectrum of antifungal activity. While its discovery dates back to the late 1980s, the precise molecular mechanism of its action against pathogenic fungi has not been extensively elucidated in publicly available literature. This technical guide provides a comprehensive overview of the current understanding and a hypothesized mechanism of action for this compound, based on its structural characteristics and the known functions of related polyene antibiotics. This document includes a proposed mechanism of action, a summary of its reported antifungal spectrum, a detailed experimental protocol for assessing antifungal susceptibility, and visualizations to aid in the understanding of these processes.

Introduction

This compound is a natural product isolated from the actinomycete Amycolatopsis.[1] Its structure features a long, flexible polyene-polyol chain, which is characteristic of the polyene class of antifungal agents.[2][3] While its broad antifungal spectrum has been reported, there is a notable lack of detailed studies on its specific molecular targets and the signaling pathways it may disrupt in pathogenic fungi. This guide aims to bridge this knowledge gap by proposing a mechanism of action for this compound that is consistent with its structural class.

Hypothesized Mechanism of Action of this compound

Based on its polyene structure, it is hypothesized that this compound shares a mechanism of action with other polyene antifungals like Amphotericin B.[1][4][5] This proposed mechanism is centered on the disruption of the fungal cell membrane's integrity.

The key steps in this hypothesized mechanism are:

  • Targeting the Fungal Cell Membrane: The fungal cell membrane is a prime target for antifungal drugs due to the presence of ergosterol, a sterol that is largely absent in mammalian cell membranes.[1][5]

  • Interaction with Ergosterol: this compound is believed to have a high affinity for ergosterol. It likely binds to ergosterol molecules within the fungal cell membrane, forming a complex.[4][6]

  • Pore Formation: The aggregation of this compound-ergosterol complexes is thought to create transmembrane channels or pores.[1][4]

  • Disruption of Membrane Integrity: The formation of these pores leads to a loss of the membrane's barrier function, resulting in the leakage of essential intracellular components, such as ions (K+, Na+, H+), and small organic molecules.[4][5]

  • Fungal Cell Death: The uncontrolled loss of these vital cellular components disrupts the electrochemical gradient across the membrane and leads to the death of the fungal cell.[7]

Below is a diagram illustrating this hypothesized signaling pathway.

Octacosamicin_A_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Octacosamicin_A This compound Ergosterol Ergosterol Octacosamicin_A->Ergosterol Binds to Pore Transmembrane Pore Formation Ergosterol->Pore Forms complex leading to Leakage Leakage of Ions (K+, Na+, H+) and small molecules Pore->Leakage Causes Cell_Death Fungal Cell Death Leakage->Cell_Death Leads to Broth_Microdilution_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_drug Perform Serial Dilutions in 96-well Plate prep_drug->dilute_drug inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate dilute_drug->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

References

Methodological & Application

Application Notes: Isolation and Purification of Octacosamicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Octacosamicin A, an antifungal metabolite produced by the actinomycete Amycolatopsis azurea. The methodology is based on established procedures involving fermentation, extraction, and multi-step chromatography.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from a 200-liter culture broth of Amycolatopsis azurea KM-3752.

Purification StepStarting MaterialProductYield (%)Purity (%)
Fermentation 200 L Culture Broth---
Resin Adsorption (Diaion HP-20) 200 L Culture Filtrate150 g Crude Powder--
Silica Gel Chromatography 150 g Crude Powder10.5 g Crude Octacosamicins7.0-
Sephadex LH-20 Chromatography 10.5 g Crude Octacosamicins2.1 g Purified Octacosamicins20.0-
Preparative HPLC 2.1 g Purified Octacosamicins650 mg this compound31.0>95

Experimental Protocols

Fermentation of Amycolatopsis azurea

1.1. Producing Organism: Amycolatopsis azurea KM-3752 (a strain isolated from a soil sample).

1.2. Fermentation Medium:

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Polypeptone5.0
Yeast Extract5.0
Meat Extract3.0
CaCO₃2.0

1.3. Fermentation Conditions:

  • Prepare the fermentation medium and adjust the pH to 7.2 before sterilization.

  • Inoculate a 30-liter jar fermentor containing 20 liters of the sterile medium with a seed culture of Amycolatopsis azurea KM-3752.

  • Incubate at 28°C with aeration (20 L/min) and agitation (250 rpm) for 48 hours to prepare a second seed culture.

  • Transfer the second seed culture to a 200-liter stainless steel fermentor containing 150 liters of the production medium.

  • Conduct the fermentation at 28°C for 96 hours with aeration at 150 L/min and agitation at 200 rpm. To enhance production, add a sub-inhibitory concentration of streptomycin (final concentration 0.25 mg/mL) at the beginning of the fermentation.[1][2][3]

Extraction of Crude this compound
  • At the end of the fermentation, filter the 200-liter culture broth to separate the mycelium from the culture filtrate.

  • Adjust the pH of the culture filtrate to 8.0.

  • Apply the filtrate to a column packed with 10 liters of Diaion HP-20 resin.

  • Wash the column with 30 liters of deionized water.

  • Elute the adsorbed compounds with 30 liters of 80% aqueous acetone.

  • Concentrate the eluate under reduced pressure to remove the acetone.

  • Lyophilize the resulting aqueous solution to obtain approximately 150 g of a crude brown powder.

Chromatographic Purification of this compound

3.1. Silica Gel Chromatography (Initial Purification):

  • Dissolve the 150 g of crude powder in a small volume of methanol.

  • Apply the solution to a silica gel column (5 kg, 12 x 60 cm).

  • Elute the column with a stepwise gradient of chloroform and methanol (100:1, 50:1, 20:1, 10:1, 5:1, and 2:1, v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the active fractions containing octacosamicins and concentrate to yield approximately 10.5 g of a crude mixture of Octacosamicins A and B.

3.2. Sephadex LH-20 Chromatography (Intermediate Purification):

  • Dissolve the 10.5 g of the crude octacosamicin mixture in methanol.

  • Apply the solution to a Sephadex LH-20 column (2.5 L, 5 x 100 cm).

  • Elute the column with methanol as the mobile phase.

  • Collect fractions and analyze for the presence of this compound.

  • Pool the fractions containing the desired compound and concentrate to yield 2.1 g of a purified mixture.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Dissolve the 2.1 g of the purified mixture in a minimal amount of the mobile phase.

  • Perform preparative HPLC using the following conditions:

    • Column: A reverse-phase C18 column (e.g., YMC-Pack ODS-A, 250 x 20 mm).

    • Mobile Phase: Acetonitrile - 0.05 M ammonium acetate (35:65, v/v), pH 8.0.

    • Flow Rate: 8.0 mL/min.

    • Detection: UV at 305 nm.

  • Collect the peak corresponding to this compound (retention time will vary depending on the specific column and system).

  • Desalt the collected fractions by passing them through a Diaion HP-20 column, washing with water, and eluting with 80% aqueous acetone.

  • Concentrate the eluate and lyophilize to obtain approximately 650 mg of pure this compound as a white powder.

Visualizations

Experimental Workflow

G Fermentation Fermentation of Amycolatopsis azurea Filtration Filtration Fermentation->Filtration Resin_Adsorption Diaion HP-20 Resin Adsorption Filtration->Resin_Adsorption Silica_Gel Silica Gel Chromatography Resin_Adsorption->Silica_Gel Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 Prep_HPLC Preparative HPLC Sephadex_LH20->Prep_HPLC Pure_Octacosamicin_A Pure this compound Prep_HPLC->Pure_Octacosamicin_A

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

G Starter_Unit 4-Guanidinobutyryl-CoA (Starter Unit) PKS_System Modular Polyketide Synthase (PKS) Starter_Unit->PKS_System Extender_Unit (2R)-Hydroxymalonyl-CoA (Extender Unit) Extender_Unit->PKS_System Polyene_Polyol_Chain Polyene-Polyol Chain Assembly PKS_System->Polyene_Polyol_Chain Glycine_Attachment Intermolecular Amidation with Glycine Polyene_Polyol_Chain->Glycine_Attachment Octacosamicin_A This compound Glycine_Attachment->Octacosamicin_A

Caption: Proposed biosynthetic pathway of this compound.[2][3]

References

Application Notes and Protocols for the Structure Elucidaion of Octacosamicin A via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic techniques utilized for the complete structure elucidation of Octacosamicin A, a potent antifungal agent. The protocols outlined below are based on established methodologies for the structural analysis of complex natural products and are supplemented with specific data reported for this compound.

Introduction to this compound Structure Elucidation

This compound is a polyketide macrolide with a unique linear structure characterized by a polyene and polyol system, terminating in an N-hydroxyguanidyl group and linked to a glycine moiety. The determination of its planar structure and relative stereochemistry was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Key techniques included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

I. Determination of the Planar Structure

The carbon skeleton and the connectivity of protons and carbons were established using a combination of 1D and 2D NMR experiments.

A. ¹H and ¹³C NMR Spectroscopy

Initial analysis by ¹H and ¹³C NMR provides the foundational data for the number and types of protons and carbons present in the molecule.

B. 2D NMR Correlation Experiments
  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons within the molecular structure. This is crucial for tracing out the connectivity of the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is critical for connecting different spin systems and identifying quaternary carbons.

II. Determination of the Relative Stereochemistry

The relative configuration of the numerous stereocenters in this compound was determined by analyzing coupling constants (³J(H,H)) and through-space correlations observed in NOESY/ROESY experiments, often in conjunction with established empirical rules and databases such as Kishi's universal NMR database.

  • Analysis of ³J(H,H) Coupling Constants: The magnitude of the three-bond proton-proton coupling constant is dependent on the dihedral angle between the two protons. For the vicinal diol at C-2 and C-3 of this compound, a small coupling constant of 2.4 Hz between H-2 and H-3 was indicative of a syn relationship.

  • Kishi's Universal NMR Database: This database utilizes the chemical shifts of ¹³C nuclei, particularly those in 1,3-diol systems, to predict the relative stereochemistry. For this compound, the chemical shift of C-5 was observed at δ 63.9 ppm. Comparison with Kishi's database for triol systems suggested an anti/anti relative configuration for the C-3/C-5/C-7 segment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the relative stereochemistry of substituents along the carbon chain.

Quantitative NMR Data Summary

While the complete original dataset from the primary literature remains proprietary, the following table summarizes the key reported NMR data that were instrumental in the structure elucidation of this compound.

Atom¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppmKey Correlations and Coupling Constants (J)
C-2 --J(H-2, H-3) = 2.4 Hz (syn)
C-3 --
C-5 63.9-Suggests anti/anti for C-3/C-5/C-7
C-7 --

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structure elucidation of a complex natural product like this compound. Specific parameters should be optimized for the available instrument and sample concentration.

Protocol 1: Sample Preparation
  • Sample Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent will depend on the solubility of the compound and the desired resolution of proton signals.

  • Filtration: Filter the sample solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (for NOESY/ROESY): For optimal NOE/ROE enhancements, it is recommended to degas the sample by several freeze-pump-thaw cycles.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY)
  • General Parameters:

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments.

    • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

  • COSY (Gradient-Selected):

    • Pulse Sequence: gCOSY.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • HSQC (Gradient-Selected, Phase-Sensitive):

    • Pulse Sequence: hsqcedetgpsisp2.3.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-16 per increment.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • HMBC (Gradient-Selected):

    • Pulse Sequence: hmbcgpndqf.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

  • ROESY (Phase-Sensitive):

    • Pulse Sequence: roesyph.2.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-32 per increment.

    • Mixing Time: 200-500 ms.

Visualizations

The following diagrams illustrate the workflow and key correlations in the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis cluster_methods Methodology NMR_1D 1D NMR (¹H, ¹³C) Planar_Structure Planar Structure Determination NMR_1D->Planar_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC, ROESY) NMR_2D->Planar_Structure Stereochemistry Stereochemistry Determination NMR_2D->Stereochemistry Connectivity • J-Coupling (COSY) • ¹J(C,H) (HSQC) • ⁿJ(C,H) (HMBC) Planar_Structure->Connectivity Final_Structure Complete 3D Structure of This compound Planar_Structure->Final_Structure Stereo_Analysis • ³J(H,H) Coupling Constants • NOE/ROE Correlations • Kishi's Database Stereochemistry->Stereo_Analysis Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Caption: COSY correlations showing adjacent protons.

HMBC_Correlations HMBC: Long-Range ¹H-¹³C Correlations cluster_proton cluster_carbon H_a Proton (Ha) C_b Carbon (Cb) (2 bonds away) H_a->C_b ²J(C,H) C_c Carbon (Cc) (3 bonds away) H_a->C_c ³J(C,H)

Caption: HMBC correlations showing long-range couplings.

Caption: NOESY/ROESY showing spatial proximity of protons.

Application Note: Quantitative Analysis of Octacosamicin A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octacosamicin A is an antifungal polyene-polyol metabolite produced by the bacterium Amycolatopsis azurea.[1][2] As a compound of interest for its potential therapeutic applications, a reliable analytical method for its quantification is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection, based on methodologies reported in the scientific literature.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time when a suitable mobile phase composition is used. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a reference standard.

Instrumentation and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Additives: Formic acid or trifluoroacetic acid (optional, for peak shape improvement).

  • Reference Standard: Purified this compound.

  • Sample Vials: Amber glass vials to protect the analyte from light.

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas the solution.

2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO). Sonicate if necessary to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Fermentation Broth: Centrifuge the fermentation broth to separate the supernatant and mycelium. Extract the supernatant and/or the mycelium with an appropriate organic solvent (e.g., ethyl acetate or butanol). Evaporate the organic solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

4. HPLC Method Parameters

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterValue
Column Reversed-Phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 280 nm (or as determined by UV scan)
Run Time 30 minutes

Table 1: HPLC Method Parameters

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Gradient Elution Program

5. System Suitability

Before running the samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 3: System Suitability Criteria

6. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot a calibration curve of the peak area versus the concentration of this compound. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Inject the prepared samples. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Visualizations

HPLC_Workflow A Sample Preparation (Extraction & Filtration) F Sample Analysis A->F B HPLC System Setup (Mobile Phase, Column, Method) D System Suitability Test B->D C Standard Preparation (Stock & Working Solutions) E Calibration Curve Generation C->E D->E If Pass E->F G Data Processing & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Advantages Method HPLC Method Advantages Specificity Sensitivity Accuracy Reproducibility Robustness

Caption: Key advantages of the described HPLC method for this compound analysis.

Disclaimer: This application note provides a representative method based on available scientific literature and general chromatographic principles. Method optimization and validation are essential for specific applications and sample matrices.

References

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Octacosamicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin A is a novel antifungal antibiotic belonging to the polyene-polyol class, isolated from actinomycetes of the genus Amycolatopsis.[1] It possesses a unique linear structure characterized by a polyene-polyol chain flanked by an N-hydroxyguanidine and a glycine moiety.[2][3] While initial studies have indicated a broad spectrum of antifungal activity, detailed protocols for the systematic evaluation of its in vitro efficacy are not widely available.[1] This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These protocols are designed to enable researchers to generate reliable and reproducible data on the minimum inhibitory concentration (MIC) of this compound against a variety of fungal pathogens. Such data is crucial for the preclinical assessment of this promising new antifungal agent.

Data Presentation

Quantitative data from antifungal susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables are provided as templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
[Other]

Table 2: Quality Control (QC) Ranges for Reference Strains

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
C. parapsilosis ATCC 22019This compoundTo be determined
C. krusei ATCC 6258This compoundTo be determined
[Other QC Strain]Amphotericin B[Established Range]
[Other QC Strain]Fluconazole[Established Range]

Experimental Protocols

The following are detailed protocols for broth microdilution antifungal susceptibility testing, adapted for the evaluation of the novel compound this compound. These methods are based on the principles outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi, as well as EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect fungal growth.

  • The stock solution should be prepared at a concentration at least 100 times the highest final concentration to be tested.

2. Preparation of Microdilution Plates:

  • Using sterile 96-well microtiter plates, perform serial twofold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

  • The final volume in each well should be 100 µL, with concentrations of this compound typically ranging from 0.03 to 32 µg/mL.

  • Include a growth control well (drug-free medium) and a sterility control well (uninoculated medium).

3. Inoculum Preparation:

  • Subculture the yeast isolates on Sabouraud dextrose agar for 24-48 hours at 35°C.

  • Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to each well of the microdilution plate.

  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50% reduction) of growth compared to the drug-free growth control well.

  • Growth can be assessed visually or by using a spectrophotometric reader at a wavelength of 530 nm.

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (Adapted from CLSI M38)

1. Preparation of this compound Stock Solution:

  • Follow the same procedure as for the yeast protocol.

2. Preparation of Microdilution Plates:

  • Follow the same procedure as for the yeast protocol.

3. Inoculum Preparation:

  • Grow the mold isolates on potato dextrose agar slants at 35°C until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.

4. Inoculation and Incubation:

  • Add 100 µL of the conidial suspension to each well.

  • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that results in 100% inhibition of growth (complete absence of visible growth).

Visualization of Methodologies and Putative Mechanism

To aid in the understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution plates Prepare Serial Dilutions in 96-Well Plates stock->plates Dilute inoculate Inoculate Plates plates->inoculate inoculum Prepare Fungal Inoculum (Yeast or Mold) inoculum->inoculate Add to wells incubate Incubate at 35°C inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic record Record and Analyze Data read_mic->record

Workflow for In Vitro Antifungal Susceptibility Testing.

Putative_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_drug Extracellular cluster_effect Cellular Effect ergosterol Ergosterol pore Pore Formation ergosterol->pore Leads to membrane Lipid Bilayer octacosamicin This compound (Polyene) octacosamicin->ergosterol Binds to leakage Ion Leakage (K+, Mg++) pore->leakage death Fungal Cell Death leakage->death

Putative Mechanism of Action for Polyene Antifungals.

Disclaimer: The precise mechanism of action for this compound has not been fully elucidated. The diagram above illustrates the generally accepted mechanism for polyene antifungals, which involves binding to ergosterol in the fungal cell membrane, leading to pore formation and subsequent cell death. This is a hypothesized pathway for this compound based on its structural class. Further research is required to confirm this mechanism.

References

Application Notes and Protocols for Optimal Octacosamicin A Production in Amycolatopsis azurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin A is an antifungal metabolite produced by the actinomycete Amycolatopsis azurea. It features a unique linear polyene-polyol structure flanked by N-hydroxyguanidine and glycine moieties. This document provides detailed protocols for the cultivation of Amycolatopsis azurea and the optimized production, extraction, and quantification of this compound. Recent research has demonstrated that the production of this compound can be significantly elicited by introducing sub-inhibitory concentrations of streptomycin to the culture medium.[1][2][3]

Data Summary

The following tables summarize the key quantitative data related to the cultivation of Amycolatopsis azurea and the production of this compound.

Table 1: Culture Media Composition

ComponentSeed Culture (ISP2 Medium)Production Culture (ISP4 Agar)Production Culture (Alternative Liquid)
Yeast Extract4.0 g/L-10.0 g/L
Malt Extract10.0 g/L--
Glucose4.0 g/L-5.0 g/L
Soluble Starch-10.0 g/L-
K2HPO4-1.0 g/L-
Na2HPO4·10H2O--5.0 g/L
KH2PO4--0.5 g/L
NaCl--0.2 g/L
MgSO4·7H2O--0.2 g/L
CaCl2·2H2O--0.1 g/L
Agar20.0 g/L20.0 g/L-
pH7.0 - 7.4Not specified7.4

Table 2: Fermentation and Elicitation Parameters

ParameterValueReference
Incubation Temperature30°C[4]
Agitation200 rpm (for liquid culture)[4]
ElicitorStreptomycin[1][2][3]
Elicitor Concentration0.25 µg/mL (sub-inhibitory)[2][3]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain: Amycolatopsis azurea DSM 43854T.

  • Growth Medium: ISP2 agar plates (see Table 1 for composition).

  • Procedure:

    • Streak a frozen glycerol stock of A. azurea onto ISP2 agar plates.[4]

    • Incubate the plates at 30°C until individual colonies are visible.[4]

    • Select a single, well-isolated colony to inoculate a 5 mL liquid ISP2 seed culture.[4]

    • Incubate the seed culture at 30°C overnight with shaking at 200 rpm.[4]

Protocol 2: Fermentation and Elicitation for this compound Production
  • Production Medium: ISP4 agar plates or an alternative liquid medium (see Table 1 for composition). The choice of solid or liquid medium may depend on the scale of production and downstream processing.

  • Procedure:

    • Use the overnight seed culture to inoculate the production medium.

    • For agar plates, spread the seed culture evenly over the surface.

    • For liquid culture, inoculate the production medium with the seed culture.

    • Incubate at 30°C.

    • Elicitation: For enhanced production, supplement the culture medium with a sub-inhibitory concentration of streptomycin (0.25 µg/mL).[2][3] This can be added at the time of inoculation or during early to mid-logarithmic growth phase.

    • Monitor the culture for growth and production over several days.

Protocol 3: Extraction of this compound

Note: A specific extraction protocol for this compound is not detailed in the provided search results. The following is a general protocol for extracting polyketide metabolites from actinomycete fermentations and should be optimized.

  • Harvesting:

    • For solid culture, scrape the mycelial growth from the agar surface.

    • For liquid culture, centrifuge the broth to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the mycelial mass and the supernatant separately with an equal volume of an organic solvent such as ethyl acetate or butanol.

    • Repeat the extraction process 2-3 times to ensure complete recovery of the compound.

    • Combine the organic extracts.

  • Concentration:

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Store the crude extract at -20°C for further analysis.

Protocol 4: Quantification of this compound

Note: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.[2][3] The following is a general HPLC protocol that should be optimized.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Compare the peak area of this compound in the sample chromatogram to the standard curve to determine its concentration.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from a 4-guanidinobutyryl-CoA starter unit and involves a modular polyketide synthase (PKS) system.[1][2][5] A key feature is the unconventional release of the final product via intermolecular amidation.[1][2][5]

Octacosamicin_A_Biosynthesis starter 4-Guanidinobutyryl-CoA (Starter Unit) pks Modular Polyketide Synthase (PKS) (oca BGC) starter->pks polyketide Polyene-Polyol Chain pks->polyketide extender (2R)-Hydroxymalonyl-CoA (Extender Unit) extender->pks release Intermolecular Amidation (Non-canonical Release) polyketide->release product This compound release->product glycine Glycine glycine->release

Caption: Biosynthesis of this compound.

Experimental Workflow for this compound Production

This workflow outlines the key steps from strain cultivation to the final product.

Experimental_Workflow cluster_cultivation Cultivation cluster_downstream Downstream Processing inoculum Inoculum Preparation (A. azurea on ISP2) fermentation Fermentation (ISP4 or liquid medium) inoculum->fermentation elicitation Elicitation (+ Streptomycin) fermentation->elicitation optional but recommended extraction Extraction (Organic Solvent) elicitation->extraction quantification Quantification (HPLC) extraction->quantification

Caption: Experimental workflow for production.

Logical Relationship of Streptomycin Elicitation

The addition of sub-inhibitory concentrations of streptomycin acts as an external stimulus, likely activating a signaling cascade that upregulates the expression of the silent biosynthetic gene cluster for this compound.

Elicitation_Pathway streptomycin Streptomycin (Sub-inhibitory concentration) stress_response Cellular Stress Response (Hypothesized) streptomycin->stress_response signaling_cascade Signal Transduction Pathway stress_response->signaling_cascade bgc_activation Activation of oca BGC signaling_cascade->bgc_activation production This compound Production bgc_activation->production

Caption: Streptomycin elicitation pathway.

References

Unraveling the Stereochemistry of Octacosamicin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereochemical analysis of Octacosamicin A, a potent antifungal macrolide. The intricate three-dimensional arrangement of atoms in complex natural products like this compound is critical to their biological activity, making stereochemical determination an essential aspect of natural product research and drug development. These notes offer a guide to the application of modern spectroscopic and analytical techniques for the unambiguous assignment of both relative and absolute stereochemistry.

Introduction to the Stereochemical Challenge of this compound

This compound is a polyene-polyol macrolide with a number of stereogenic centers, presenting a significant challenge for complete stereochemical elucidation. The initial structural studies of this compound utilized a combination of 2D NMR techniques to define its planar structure and a portion of its relative stereochemistry.[1] More recent investigations have leveraged biosynthetic insights and advanced NMR methodologies to further refine the stereochemical assignments.[2]

This guide will detail the key techniques that have been and can be applied to fully characterize the stereochemistry of this compound and other similar complex polyketides.

Data Presentation: Key NMR Data for Stereochemical Analysis

A complete set of ¹H and ¹³C NMR data is fundamental for stereochemical analysis. While the full NMR dataset for this compound is not publicly available in its entirety, the following table summarizes the critical NMR data reported in the literature for the assignment of the C2-C7 stereocluster, based on the application of Kishi's universal NMR database.[2]

Carbon¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Key ¹H-¹H Coupling Constant (J)
2--J(H2, H3) = 2.4 Hz
3--
563.9 ppm-
7--

Note: The full ¹H and ¹³C NMR data from the primary literature, "Novel antifungal antibiotics octacosamicins A and B. II. The structure elucidation using various NMR spectroscopic methods," would be required for a complete analysis.

Methodologies and Experimental Protocols

Determination of Relative Stereochemistry using NMR Spectroscopy

The relative configuration of adjacent stereocenters in the polyol chain of this compound can be determined using a combination of J-based configuration analysis (JBCA) and comparison with established NMR databases, such as Kishi's universal NMR database.[2][3]

Principle: JBCA utilizes the measurement of various homonuclear (³JH,H) and heteronuclear (²JC,H, ³JC,H) coupling constants to define the dihedral angles between atoms, and thus the relative stereochemistry of acyclic systems.[4][5]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) to a concentration of approximately 10-20 mM.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to measure ³JH,H values.

    • Acquire 2D NMR spectra to facilitate proton and carbon assignments. Key experiments include:

      • DQF-COSY or COSY-45 for resolving small proton-proton couplings.

      • HSQC for one-bond proton-carbon correlations.

      • HMBC for long-range proton-carbon correlations.

      • For accurate measurement of heteronuclear coupling constants, specialized experiments like phase-sensitive HMBC or 2D J-resolved spectroscopy may be necessary.

  • Data Analysis:

    • Extract ³JH,H values from the ¹H NMR spectrum.

    • Measure ²JC,H and ³JC,H values from the relevant 2D spectra.

    • Compare the experimental J-coupling values with theoretical values for all possible stereoisomers to determine the most likely relative configuration.

Principle: This method involves comparing the ¹³C and ¹H NMR chemical shifts and ³JH,H coupling constants of the polyol segments of the natural product with a comprehensive database of synthetic model compounds with known stereochemistry.[2]

Application to this compound:

  • C3-C5-C7 anti-anti Configuration: The ¹³C chemical shift of C-5 in this compound was reported as δ 63.9 ppm. This value closely matches the expected chemical shift for a C-3/C-5/C-7 anti-anti arrangement in Kishi's database, which is typically around δ 64 ppm.[2]

  • C2-C3 syn Configuration: The small ³JH,H coupling constant of 2.4 Hz between H-2 and H-3 is indicative of a syn relationship between these two protons, as per Kishi's ³JH,H spin-coupling database.[2]

Kishi_NMR_Database_Logic cluster_C3_C7 C3-C5-C7 Stereochemistry cluster_C2_C3 C2-C3 Stereochemistry C5_shift ¹³C Chemical Shift of C-5 (δ 63.9 ppm) Kishi_C13 Kishi's ¹³C NMR Database (anti/anti ≈ δ 64 ppm) C5_shift->Kishi_C13 Comparison C3_C7_config Relative Configuration: anti/anti Kishi_C13->C3_C7_config Inference H2_H3_J ³J(H2, H3) Coupling Constant (2.4 Hz) Kishi_J Kishi's ³J(H,H) Database (syn ≈ small J) H2_H3_J->Kishi_J Comparison C2_C3_config Relative Configuration: syn Kishi_J->C2_C3_config Inference

Logic for determining relative stereochemistry using Kishi's NMR database.
Determination of Absolute Stereochemistry

Principle: The stereochemical outcome of enzymatic reactions in the biosynthesis of a natural product can provide strong evidence for the absolute configuration of specific stereocenters. In polyketide biosynthesis, the ketoreductase (KR) domains of the polyketide synthase (PKS) are responsible for setting the stereochemistry of hydroxyl groups.

Application to this compound: The biosynthesis of this compound involves the incorporation of a (2R)-hydroxymalonyl-CoA extender unit.[6] This suggests that the stereocenter resulting from the incorporation of this unit has an R absolute configuration.

Biosynthetic_Inference PKS_module Polyketide Synthase (PKS) Module incorporation Incorporation into Polyketide Chain PKS_module->incorporation extender_unit (2R)-hydroxymalonyl-CoA (Extender Unit) extender_unit->incorporation absolute_config Resulting Stereocenter with 'R' Configuration incorporation->absolute_config

Inference of absolute configuration from biosynthetic precursor.

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M. The cell pathlength is typically 100 µm.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

    • Data collection times can range from several hours to ensure a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the chosen enantiomer of this compound using molecular mechanics (e.g., with MacroModel).

    • For the low-energy conformers, perform geometry optimization and frequency calculations using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.

VCD_Workflow cluster_experimental Experimental cluster_computational Computational sample_prep Sample Preparation (~10 mg in CDCl₃) vcd_measurement VCD Spectrum Acquisition sample_prep->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Comparison of Experimental and Calculated Spectra exp_spectrum->comparison conf_search Conformational Search (e.g., MacroModel) dft_calc DFT Calculations (Geometry Optimization, Frequencies) conf_search->dft_calc vcd_calc VCD Spectrum Calculation (Boltzmann Averaging) dft_calc->vcd_calc calc_spectrum Calculated VCD Spectrum (for one enantiomer) vcd_calc->calc_spectrum calc_spectrum->comparison abs_config Absolute Configuration Determination comparison->abs_config

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Octacosamicin A in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low yield of Octacosamicin A during fermentation of Micromonospora sp. TP-A0468.

Frequently Asked Questions (FAQs)

Q1: My fermentation of Micromonospora sp. TP-A0468 is resulting in a very low yield of this compound. What are the common causes?

A1: Low yields of this compound can stem from several factors. These often include suboptimal fermentation medium composition, inadequate physical fermentation parameters (pH, temperature, aeration, and agitation), or the inherent low basal production level of the wild-type strain. It is also possible that other secondary metabolite pathways are more dominant, consuming precursors that would otherwise be used for this compound synthesis.

Q2: What is a good starting point for a fermentation medium for this compound production?

A2: While a specific medium for this compound from Micromonospora sp. TP-A0468 is not extensively published, a good starting point is the medium used for producing another antibiotic, Kosinostatin, by the same strain. A typical fermentation medium for Micromonospora species consists of a carbon source (e.g., soluble starch, glucose), a nitrogen source (e.g., beef extract, tryptone, soybean meal), and inorganic salts. For instance, a study on another Micromonospora species successfully increased antimicrobial metabolite production by 3.86 times with an optimized medium.

Q3: Can the addition of elicitors improve the yield of this compound?

A3: Yes, the addition of elicitors is a promising strategy. Research has shown that sub-inhibitory concentrations of the antibiotic streptomycin can elicit the production of this compound in the related species Amycolatopsis azurea.[1][2] This suggests that screening for elicitors, including other antibiotics, is a viable approach to stimulate the biosynthetic gene cluster of this compound in Micromonospora sp. TP-A0468.

Q4: What are the optimal physical parameters for Micromonospora fermentation?

A4: The optimal physical parameters can be strain-specific. However, for most Micromonospora species, a temperature range of 28-30°C and a pH around 7.0 are generally favorable for antibiotic production. Adequate aeration and agitation are crucial for supplying dissolved oxygen and ensuring nutrient homogeneity. It is highly recommended to perform optimization experiments for your specific laboratory setup.

Q5: Are there any advanced strategies to significantly boost this compound production?

A5: Beyond optimizing fermentation conditions and using elicitors, metabolic engineering presents a powerful approach. This can involve deleting competing secondary metabolite pathways to redirect precursors towards this compound synthesis. For example, deleting the kosinostatin-producing gene cluster in Micromonospora sp. TP-A0468 has been shown to force the production of other secondary metabolites. Overexpression of regulatory genes within the this compound biosynthetic gene cluster can also enhance its production.

Troubleshooting Guides

Problem 1: Consistently Low or No Production of this compound
Possible Cause Troubleshooting Step
Suboptimal Medium Composition1. Baseline Medium : Start with a known medium for Micromonospora antibiotic production (see Experimental Protocol 1 for a starting recipe). 2. Systematic Optimization : Follow the detailed protocol for media optimization using Response Surface Methodology (RSM) to systematically test different carbon, nitrogen, and inorganic salt concentrations (see Experimental Protocol 2).
Inappropriate Physical Fermentation Parameters1. Temperature Optimization : Perform fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C) to determine the optimum for this compound production. 2. pH Control : Monitor and control the pH of the fermentation broth, maintaining it around a neutral pH (e.g., 6.8-7.2). Test a range of initial pH values if a pH controller is not available. 3. Aeration & Agitation : Systematically vary the agitation (rpm) and aeration (vvm) rates to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the mycelia.
Silent Biosynthetic Gene Cluster1. Elicitor Screening : Implement an elicitor screening protocol (see Experimental Protocol 3) using a panel of potential inducers, with a primary focus on sub-inhibitory concentrations of streptomycin.
Problem 2: Initial Production Followed by a Sharp Decline
Possible Cause Troubleshooting Step
Nutrient Limitation1. Fed-Batch Fermentation : Implement a fed-batch strategy to replenish key nutrients (e.g., carbon and nitrogen sources) during the fermentation. 2. Analyze Spent Medium : Analyze the composition of the spent medium to identify which nutrients are being depleted.
Product Degradation or Feedback Inhibition1. In-situ Product Removal : Consider using adsorbent resins (e.g., HP-20) in the fermentation broth to bind this compound as it is produced, preventing potential degradation or feedback inhibition. 2. Time Course Analysis : Perform a detailed time-course analysis of your fermentation to identify the peak production time and harvest before significant degradation occurs.

Data Presentation

Table 1: Example of Fermentation Medium Optimization for a Micromonospora Species

Medium ComponentInitial Concentration (g/L)Optimized Concentration (g/L)
Soluble Starch10.027.67
Beef Extract5.018.30
Tryptone5.07.50
K₂HPO₄0.51.03
NaCl0.50.38
MgSO₄0.50.75
FeSO₄0.010.02
Resulting Yield Improvement 1x (Baseline) 3.86x

Data adapted from a study on Micromonospora Y15.

Table 2: Impact of Fermentation Optimization on Rustmicin Production by a Micromonospora sp.

Optimization StageTiter (mg/L)
Initial Titer10
After Fermentation Optimization & Mutant Generation145

This demonstrates the potential for significant yield improvement through a combination of media optimization and strain improvement.

Experimental Protocols

Experimental Protocol 1: Baseline Fermentation Medium for Micromonospora sp. TP-A0468

This protocol is adapted from media used for the production of other antibiotics by Micromonospora species.

Seed Medium:

  • Soluble Starch: 10 g/L

  • Glucose: 10 g/L

  • Yeast Extract: 5 g/L

  • Peptone: 5 g/L

  • CaCO₃: 1 g/L

  • Adjust pH to 7.0-7.2 before sterilization.

Production Medium:

  • Soluble Starch: 30 g/L

  • Soybean Meal: 15 g/L

  • Yeast Extract: 2 g/L

  • NaCl: 4 g/L

  • CaCO₃: 3 g/L

  • Adjust pH to 7.0 before sterilization.

Methodology:

  • Prepare the seed medium and sterilize.

  • Inoculate with a fresh culture of Micromonospora sp. TP-A0468.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Prepare the production medium and sterilize.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate at 28°C with shaking at 200 rpm for 7-10 days.

  • Monitor this compound production by HPLC analysis of the culture extract.

Experimental Protocol 2: Medium Optimization using Response Surface Methodology (RSM)

This protocol outlines a systematic approach to optimize the concentrations of key media components.

1. Plackett-Burman Design (Screening Phase):

  • Identify a broad range of potential carbon, nitrogen, and salt sources.
  • Use a Plackett-Burman design to screen for the most significant factors affecting this compound production with the fewest number of experiments.

2. Steepest Ascent/Descent (Optimization Path):

  • Once the most significant factors are identified, use the method of steepest ascent (or descent) to move towards the optimal concentration range for these factors.

3. Central Composite Design (CCD) (Fine-Tuning):

  • Use a CCD to finely tune the optimal concentrations of the most significant factors and to study their interactions.
  • This will generate a polynomial equation that models the relationship between the variables and the response (this compound yield).

4. Data Analysis and Validation:

  • Analyze the data using statistical software to determine the optimal concentrations of the media components.
  • Validate the model by running a fermentation with the predicted optimal medium composition and comparing the yield to the model's prediction.

Experimental Protocol 3: Elicitor Screening

This protocol provides a method for screening potential elicitors to enhance this compound production.

1. Elicitor Selection:

  • Prepare a panel of potential elicitors. A good starting point is streptomycin, given its known effect on this compound production in a related species.[1][2]
  • Other potential elicitors include other antibiotics (at sub-inhibitory concentrations), N-acetylglucosamine, and rare earth elements.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • For each elicitor, determine the MIC against Micromonospora sp. TP-A0468.

3. Elicitor Addition:

  • Set up multiple small-scale fermentations using the baseline production medium.
  • Add the selected elicitors at sub-inhibitory concentrations (e.g., 1/10th or 1/4th of the MIC) at the time of inoculation or at the beginning of the stationary phase.
  • Include a control fermentation with no elicitor.

4. Analysis:

  • After the fermentation period, extract the secondary metabolites and analyze the yield of this compound using HPLC.
  • Compare the yields from the elicitor-treated fermentations to the control.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Yield Optimization cluster_0 Phase 1: Baseline & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up A Establish Baseline Fermentation Protocol B Media Component Screening (Plackett-Burman) A->B C Elicitor Screening A->C E Medium Optimization (Response Surface Methodology) B->E C->E D Physical Parameter Optimization (pH, Temp, etc.) D->E F Validation of Optimized Conditions E->F G Scale-up Fermentation F->G

Caption: Figure 1. A structured workflow for systematically improving the yield of this compound.

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Yield Start Low this compound Yield Media Is the fermentation medium optimized? Start->Media Params Are physical parameters (pH, Temp, Aeration) optimized? Media->Params No OptimizeMedia Optimize Medium (See Protocol 2) Media->OptimizeMedia Yes Elicitor Have elicitors been screened? Params->Elicitor No OptimizeParams Optimize Physical Parameters Params->OptimizeParams Yes ScreenElicitors Screen Elicitors (See Protocol 3) Elicitor->ScreenElicitors Yes Advanced Consider Advanced Strategies (Metabolic Engineering) Elicitor->Advanced No OptimizeMedia->Params OptimizeParams->Elicitor ScreenElicitors->Advanced

Caption: Figure 2. A decision tree to guide troubleshooting efforts for low this compound yield.

biosynthesis_overview Figure 3. Simplified Overview of this compound Biosynthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) PKS Modular Polyketide Synthase (PKS) Gene Cluster Precursors->PKS Polyketide Polyketide Chain Assembly PKS->Polyketide Tailoring Tailoring Enzymes (e.g., Glycosyltransferases, Oxidases) Polyketide->Tailoring OctacosamicinA This compound Tailoring->OctacosamicinA

Caption: Figure 3. A simplified representation of the biosynthetic pathway leading to this compound.

References

Challenges in the purification of Octacosamicin A from culture broth.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Octacosamicin A from culture broth.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for capturing this compound from the culture broth?

The primary capture of this compound from the fermentation broth is typically achieved through resin adsorption.[1] This method is effective for binding the compound from a large volume of crude culture supernatant. The choice of resin is critical and should be based on the physicochemical properties of this compound, which possesses both polar (guanidine, glycine, polyol) and non-polar (polyene chain) moieties.

Q2: I am observing low binding of this compound to my adsorption resin. What could be the issue?

Several factors can contribute to poor binding efficiency:

  • Incorrect Resin Choice: The resin's properties (e.g., polarity, pore size) may not be optimal for this compound. Consider screening different types of resins (e.g., non-polar, ion-exchange).

  • pH of the Culture Broth: The charge of the guanidine and glycine groups is pH-dependent. Adjusting the pH of the culture supernatant before loading it onto the resin can significantly impact binding. Experiment with a range of pH values to find the optimal condition.

  • Flow Rate: A high flow rate during loading can reduce the contact time between this compound and the resin, leading to decreased binding. Try reducing the flow rate.

  • Competition from Other Molecules: Other components in the culture broth might be competing with this compound for binding sites on the resin. Pre-treating the supernatant (e.g., by filtration or precipitation of interfering substances) may be necessary.

Q3: My this compound seems to be degrading during purification. How can I improve its stability?

This compound is a polyene, a class of compounds known for their instability. Degradation can be triggered by exposure to light, oxygen, and extreme pH or temperatures.

  • Light Protection: Protect all solutions and fractions containing this compound from light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • Temperature Control: Perform all purification steps at low temperatures (e.g., 4°C) whenever possible.

  • Avoid Extreme pH: Maintain a neutral or slightly acidic pH during purification, as strong acids or bases can degrade the molecule.

  • Inert Atmosphere: If sensitivity to oxidation is suspected, consider degassing solvents and purging containers with an inert gas like nitrogen or argon.

Q4: What type of column chromatography is suitable for the intermediate purification of this compound?

Following initial capture, column chromatography is used for further purification.[1] Given the structure of this compound, a combination of the following techniques can be effective:

  • Normal-Phase Chromatography: Using a silica gel column with a non-polar mobile phase can separate compounds based on polarity.

  • Reversed-Phase Chromatography: C18 or other hydrophobic stationary phases with a polar mobile phase are effective for separating compounds with non-polar characteristics like the polyene chain of this compound.

  • Ion-Exchange Chromatography: This technique can be used to exploit the charged guanidine and glycine moieties for separation.

Q5: I am struggling to get good resolution in my preparative HPLC step. What parameters can I optimize?

Preparative High-Performance Liquid Chromatography (HPLC) is the final step to achieve high purity.[1] For better resolution:

  • Column Selection: Choose a column with the appropriate stationary phase (e.g., C18) and particle size. Smaller particle sizes generally provide better resolution but at the cost of higher backpressure.

  • Mobile Phase Optimization: Systematically vary the composition of the mobile phase (e.g., the ratio of organic solvent to water/buffer). A shallow gradient can improve the separation of closely eluting compounds.

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.

  • Sample Load: Overloading the column is a common cause of poor peak shape and resolution. Determine the optimal sample load for your column.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of this compound Inefficient extraction from the culture broth.Optimize the resin adsorption step (see FAQ Q2). Consider solvent extraction of the mycelial cake as the compound might be intracellular.
Degradation during purification.Implement stability measures (see FAQ Q3).
Loss of compound during solvent evaporation.Use a rotary evaporator at a controlled temperature and pressure. Avoid complete dryness.
Co-elution of Impurities Similar physicochemical properties of impurities.Employ orthogonal purification techniques (e.g., ion-exchange followed by reversed-phase chromatography).
Poor resolution in chromatography.Optimize chromatographic conditions (see FAQ Q5). Consider using a different stationary phase.
Broad or Tailing Peaks in HPLC Column overloading.Reduce the amount of sample injected.
Secondary interactions with the stationary phase.Add a competing agent (e.g., a small amount of trifluoroacetic acid for reversed-phase) to the mobile phase.
Column degradation.Flush the column or replace it if necessary.

Experimental Protocols

1. Resin Adsorption for Initial Capture

  • Preparation: Centrifuge the fermentation broth to separate the supernatant from the mycelial cake. Filter the supernatant through a 0.45 µm filter.

  • Equilibration: Equilibrate a column packed with a suitable adsorption resin (e.g., Amberlite XAD series or Diaion HP series) with the appropriate buffer at a controlled pH.

  • Loading: Load the filtered supernatant onto the equilibrated column at a low flow rate.

  • Washing: Wash the column with several column volumes of water or a low-concentration organic solvent to remove unbound impurities.

  • Elution: Elute the bound this compound with an organic solvent such as methanol or acetone, possibly in a stepwise gradient.

  • Concentration: Concentrate the eluted fractions under reduced pressure.

2. Preparative Reversed-Phase HPLC

  • Column: A C18 preparative column.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, potentially with a modifier like formic acid or acetic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified extract from the previous step in the initial mobile phase composition and filter through a 0.22 µm filter.

  • Injection and Fractionation: Inject the sample onto the equilibrated column and collect fractions based on the UV absorbance profile (Octacosamicins have characteristic UV absorption due to the polyene structure).

  • Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure.

Visualizations

experimental_workflow start Fermentation Broth centrifugation Centrifugation/ Filtration start->centrifugation supernatant Filtered Supernatant centrifugation->supernatant resin_adsorption Resin Adsorption supernatant->resin_adsorption elution Elution resin_adsorption->elution concentrated_extract Concentrated Extract elution->concentrated_extract column_chrom Column Chromatography (e.g., Silica, Ion-Exchange) concentrated_extract->column_chrom fractions Partially Purified Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions final_product Pure this compound pure_fractions->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic low_yield Low Yield of This compound inefficient_extraction Inefficient Extraction? low_yield->inefficient_extraction degradation Degradation? low_yield->degradation loss_during_concentration Loss during Concentration? low_yield->loss_during_concentration optimize_resin Optimize Resin Binding (pH, Flow Rate, Resin Type) inefficient_extraction->optimize_resin check_mycelia Extract Mycelial Cake inefficient_extraction->check_mycelia stability_measures Implement Stability Measures (Light/Temp/pH Control) degradation->stability_measures optimize_evaporation Optimize Evaporation (Temp, Pressure) loss_during_concentration->optimize_evaporation

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Optimizing Elicitor Concentration for Induced Octacosamicin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the induced production of Octacosamicin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its induced production important?

A1: this compound is an antifungal metabolite with a linear polyene-polyol structure.[1][2] It is naturally produced by the bacterium Amycolatopsis azurea.[1][2] However, the production is often silent or at very low levels under standard laboratory conditions. Inducing its production through elicitors is crucial for obtaining sufficient quantities for research, drug development, and potential therapeutic applications.

Q2: What is an elicitor and how does it work in the context of this compound production?

A2: An elicitor is a molecule that triggers a stress response in an organism, leading to the activation of defense-related pathways, including the production of secondary metabolites like antibiotics.[3] In the case of this compound, sub-inhibitory concentrations of the antibiotic streptomycin have been shown to act as an elicitor, inducing its biosynthesis in Amycolatopsis azurea.[1][2] The elicitor likely interacts with cellular receptors, initiating a signaling cascade that activates the transcription of the this compound biosynthetic gene cluster.

Q3: What is the recommended starting concentration of streptomycin for inducing this compound production?

A3: A documented effective concentration of streptomycin to elicit this compound production in Amycolatopsis azurea DSM43854T is 0.25 mg/mL.[1][4] It is important to note that this is a sub-inhibitory concentration, meaning it should not significantly hinder the growth of the bacterium.

Q4: What are the key stages in the experimental workflow for optimizing elicitor concentration?

A4: The general workflow involves preparing the culture of Amycolatopsis azurea, introducing the elicitor at various concentrations during a suitable growth phase, continuing the fermentation for a specific period, and then extracting and quantifying the produced this compound.

Q5: How is this compound quantified?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of polyene macrolide antibiotics like this compound.[5][6][7] This technique separates the compound from other metabolites in the extract, and its concentration can be determined by comparing its peak area to a standard curve of known concentrations.

Troubleshooting Guide

Issue 1: No or very low yield of this compound after elicitation with streptomycin.

  • Question: I have added streptomycin to my Amycolatopsis azurea culture, but I cannot detect any this compound. What could be the problem?

  • Answer:

    • Incorrect Elicitor Concentration: The concentration of streptomycin is critical. If it is too high, it can inhibit the growth of the bacteria, and if it is too low, it may not be sufficient to trigger the biosynthetic pathway. It is recommended to perform a dose-response experiment with a range of streptomycin concentrations.

    • Timing of Elicitation: The timing of elicitor addition is crucial. Elicitors are often most effective when added during the mid-to-late exponential growth phase of the culture. Adding it too early or too late may not yield optimal results.

    • Sub-optimal Fermentation Conditions: Ensure that other fermentation parameters such as temperature, pH, aeration, and media composition are optimal for Amycolatopsis azurea growth and secondary metabolism.

    • Strain Viability and Stability: The producing strain may lose its ability to produce the antibiotic over successive sub-culturing. It is advisable to use a fresh culture from a cryopreserved stock.

    • Extraction Inefficiency: The method used to extract this compound from the culture broth and mycelium might not be efficient. Ensure the chosen solvent and extraction procedure are suitable for polyene macrolides.

Issue 2: High variability in this compound yield between replicate experiments.

  • Question: I am getting inconsistent results for this compound production even when I use the same experimental conditions. Why is this happening?

  • Answer:

    • Inoculum Preparation: Inconsistency in the age, size, or physiological state of the inoculum can lead to variations in fermentation outcomes. Standardize your inoculum preparation protocol.

    • Heterogeneity in Culture Conditions: Minor variations in flask shaking speed, temperature, or aeration between flasks can lead to significant differences in microbial growth and metabolism. Ensure all replicates are incubated under identical conditions.

    • Inaccurate Elicitor Addition: Ensure precise and consistent addition of the streptomycin solution to each replicate culture.

    • Analytical Variability: Inconsistencies in the extraction and HPLC analysis can contribute to variability. Ensure proper mixing, consistent sample handling, and use of an internal standard for quantification.

Issue 3: Difficulty in separating this compound from other metabolites during HPLC analysis.

  • Question: My HPLC chromatogram shows many overlapping peaks, and I cannot get a clean peak for this compound. What can I do?

  • Answer:

    • Optimize HPLC Method: Adjust the mobile phase composition (e.g., the ratio of organic solvent to water/buffer), flow rate, and column temperature to improve the separation of your target compound.

    • Sample Clean-up: Consider implementing a solid-phase extraction (SPE) step to clean up your crude extract before HPLC analysis. This can remove interfering compounds.

    • Use of a Different Column: If optimization of the mobile phase is not sufficient, trying a different HPLC column with a different stationary phase chemistry might provide better resolution.

Quantitative Data Summary

The following table summarizes the currently available data on the elicitation of this compound production. Researchers are encouraged to expand this dataset by performing dose-response experiments.

ElicitorProducing OrganismElicitor Concentration (mg/mL)Observed Effect on this compound ProductionReference
StreptomycinAmycolatopsis azurea DSM43854T0.25Induced production of this compound[1][4]

Experimental Protocols

Protocol 1: Determination of Optimal Streptomycin Concentration for Induced this compound Production

This protocol outlines the steps to determine the optimal concentration of streptomycin for maximizing the yield of this compound from Amycolatopsis azurea.

1. Materials:

  • Amycolatopsis azurea DSM 43854T
  • Seed culture medium (e.g., ISP2 broth)
  • Production medium (e.g., a suitable fermentation medium for actinomycetes)
  • Streptomycin sulfate (sterile solution)
  • Sterile flasks and other labware
  • Incubator shaker
  • Centrifuge
  • Organic solvent for extraction (e.g., ethyl acetate or butanol)
  • Rotary evaporator
  • HPLC system with a suitable column (e.g., C18)
  • This compound standard (if available)

2. Inoculum Preparation:

  • Inoculate a loopful of A. azurea from a fresh agar plate into a flask containing the seed culture medium.
  • Incubate at the optimal temperature and shaking speed for A. azurea (e.g., 28-30°C, 200 rpm) for 2-3 days until a dense culture is obtained.

3. Fermentation and Elicitation:

  • Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
  • Set up a series of flasks for different streptomycin concentrations (e.g., 0, 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL). Include a no-elicitor control.
  • Incubate the flasks under the same conditions as the seed culture.
  • Monitor the growth of the culture (e.g., by measuring optical density or dry cell weight).
  • Add the sterile streptomycin solutions to the respective flasks at the mid-exponential growth phase.
  • Continue the fermentation for an additional period (e.g., 3-5 days).

4. Extraction of this compound:

  • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
  • Extract the mycelial pellet by homogenizing it in the same organic solvent.
  • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

5. Quantification by HPLC:

  • Filter the resuspended extract through a 0.22 µm filter before injecting it into the HPLC system.
  • Develop an HPLC method for the separation and detection of this compound. Polyene macrolides typically absorb UV light in the range of 300-400 nm.
  • Inject the samples and a series of this compound standards (if available) to generate a standard curve.
  • Quantify the amount of this compound in each sample by comparing the peak area with the standard curve.
  • Plot the yield of this compound against the different streptomycin concentrations to determine the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation_Setup Fermentation Setup Inoculum->Fermentation_Setup Elicitation Elicitor Addition (Streptomycin) Fermentation_Setup->Elicitation Incubation Incubation Elicitation->Incubation Extraction Extraction Incubation->Extraction Quantification HPLC Quantification Extraction->Quantification Optimization Determine Optimal Concentration Quantification->Optimization

Caption: Experimental workflow for optimizing elicitor concentration.

Signaling_Pathway Elicitor Streptomycin (Elicitor) Receptor Cellular Receptor Elicitor->Receptor Binds to Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Initiates Transcription_Factor Activation of Transcription Factors Signaling_Cascade->Transcription_Factor BGC This compound Biosynthetic Gene Cluster Transcription_Factor->BGC Upregulates Transcription Biosynthesis Biosynthesis BGC->Biosynthesis Octacosamicin_A This compound Biosynthesis->Octacosamicin_A

References

Technical Support Center: Troubleshooting Inconsistent Antifungal Assay Results for Octacosamicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Octacosamicin A. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during antifungal susceptibility testing, helping to ensure more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant batch-to-batch variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?

Inconsistent MIC values for polyene macrolides like this compound can stem from several factors. Antifungal susceptibility testing is sensitive to minor variations in experimental conditions.[1] Key areas to investigate include:

  • Inoculum Preparation: The size and metabolic state of the fungal inoculum are critical. Ensure you are using a standardized and reproducible method for preparing the inoculum to the correct cell density.[1]

  • Media Composition: The type of media, its pH, and even the nitrogen source can significantly impact the susceptibility of fungi to polyene antifungals.[2][3] For instance, using protein as a sole nitrogen source has been shown to decrease susceptibility to polyenes in Candida albicans.[3]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled.[1] Different fungal species have different optimal growth rates, which can affect when MICs should be read.[4]

  • Compound Stability and Solubility: this compound, like other polyenes, may have limited solubility and stability in aqueous solutions. Ensure the compound is fully dissolved and stable under your assay conditions. Degradation of the compound can lead to artificially high MIC values.

Q2: Our MIC values for this compound seem higher than expected when compared to other polyenes. What could be the reason?

Several factors could contribute to unexpectedly high MIC values:

  • Compound Degradation: Polyenes can be sensitive to light and may degrade in certain media, leading to a loss of activity. It is advisable to prepare fresh solutions of this compound for each experiment and minimize exposure to light.

  • Media Components Interference: Certain components in the growth media can interfere with the activity of polyene antifungals. For example, the presence of steroids, particularly ergosterol, can antagonize the antifungal activity of polyenes.

  • Incorrect Endpoint Reading: For azoles and echinocandins against yeasts, the MIC is often read at a 50% reduction in growth compared to the control. However, for polyenes like amphotericin B, the endpoint is typically complete inhibition of growth.[4] Ensure you are using the correct reading method for a polyene compound.

  • Fungal Strain Variability: Intrinsic resistance or reduced susceptibility can vary between different fungal species and even between strains of the same species.

Q3: How should we prepare and store this compound for our assays to ensure its stability?

While specific stability data for this compound is not widely published, general guidelines for polyene macrolides and other antimicrobial agents can be followed:

  • Solvent Selection: Use a solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many antifungal drugs for in vitro assays.[1]

  • Stock Solutions: Prepare high-concentration stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

  • Working Solutions: Thaw aliquots of the stock solution as needed and prepare fresh working dilutions in your assay medium for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature.[5]

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as polyenes can be light-sensitive.

Q4: What is the recommended standard method for determining the MIC of this compound?

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing, such as the M27 document for yeasts and M38 for filamentous fungi. The broth microdilution method is a widely accepted and recommended technique.[2] Adhering to a standardized protocol is crucial for obtaining reproducible and comparable results.

Quantitative Data on Antifungal Activity

As specific MIC data for this compound is not widely available in the public domain, the following table provides representative MIC ranges for the structurally related polyene antifungal, Amphotericin B, against common fungal pathogens. This data is intended to serve as a reference for expected activity from a polyene macrolide.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.12 - 1.0
Candida glabrata0.12 - 2.0
Candida parapsilosis0.12 - 2.0
Candida tropicalis0.25 - 2.0
Candida krusei0.5 - 4.0
Aspergillus fumigatus0.5 - 2.0
Aspergillus flavus0.5 - 2.0
Aspergillus niger1.0 - 4.0

Note: Data compiled from multiple sources for illustrative purposes. Actual MICs can vary based on the specific strain and testing conditions.

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is based on the CLSI M27 guidelines and is suitable for determining the MIC of this compound against yeast species.

1. Preparation of Materials:

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).

  • Fungal Culture: Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

  • Assay Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Inoculum Preparation:

  • Harvest fungal cells from the fresh culture and suspend them in sterile saline.

  • Adjust the cell density to 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

  • Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

3. Assay Plate Preparation:

  • Perform serial two-fold dilutions of the this compound stock solution in the assay medium directly in the 96-well plate.

  • The final volume in each well containing the drug should be 100 µL.

  • Include a positive control (fungal inoculum without the drug) and a negative control (medium only) on each plate.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubate the plates at 35°C for 24-48 hours. The exact incubation time may need to be optimized based on the growth rate of the fungal species.

5. Determination of MIC:

  • Visually inspect the plates or use a microplate reader to determine fungal growth.

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

Visualizations

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep 1. Preparation - this compound Stock - Fungal Culture - Assay Medium (RPMI) inoculum 2. Inoculum Preparation - Harvest & Suspend Fungi - Adjust Cell Density - Dilute in Medium prep->inoculum plate_prep 3. Plate Preparation - Serial Dilution of Drug - Add Controls inoculum->plate_prep inoculate 4. Inoculation - Add Fungal Suspension to Wells plate_prep->inoculate incubate 5. Incubation - 35°C - 24-48 hours inoculate->incubate read_mic 6. MIC Determination - Visual Inspection or Plate Reader incubate->read_mic result Result: Minimum Inhibitory Concentration (MIC) read_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship for Troubleshooting Inconsistent MICs

Troubleshooting_MIC_Variability problem Inconsistent MIC Results for this compound substance Compound-Related Issues problem->substance assay_params Assay Parameters problem->assay_params organism Fungus-Related Factors problem->organism solubility Poor Solubility substance->solubility stability Degradation (Light, Temp, Time) substance->stability inoculum_size Inoculum Size Variation assay_params->inoculum_size media Media Composition (pH, Nutrients) assay_params->media incubation Incubation Time/ Temperature assay_params->incubation endpoint Incorrect Endpoint Reading assay_params->endpoint strain_var Strain-to-Strain Variability organism->strain_var resistance Intrinsic/Acquired Resistance organism->resistance

Caption: Key factors contributing to variability in antifungal assay results for this compound.

References

Stability issues of Octacosamicin A in different solvents and pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Octacosamicin A in various experimental conditions. The information is primarily based on the known characteristics of polyene macrolide antibiotics, the class to which this compound belongs, due to limited specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound, as a polyene macrolide antibiotic, is expected to exhibit certain stability limitations. These compounds are known to be sensitive to environmental factors.[1][2] In their solid, dry form, they are relatively stable, especially when protected from light and heat.[1][3] However, once in solution, their stability significantly decreases.[1] They are particularly unstable in aqueous solutions, as well as in acidic or alkaline environments.[3] Exposure to heat and UV radiation can also lead to rapid degradation.[1]

Q2: In which solvents is this compound most soluble and stable?

Polyene macrolides like this compound are generally poorly soluble in water and common organic solvents.[2][3] They demonstrate better solubility in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] While these solvents are effective for solubilization, the long-term stability in these solutions may still be a concern, and it is recommended to prepare fresh solutions for experiments whenever possible.

Q3: How does pH affect the stability of this compound?

The stability of polyene macrolides is highly dependent on pH. They are known to be unstable in both acidic and alkaline conditions.[1][3] Extreme pH values can lead to rapid degradation of the molecule. For experimental purposes, it is crucial to maintain a neutral pH environment to minimize degradation, unless the experimental design specifically requires acidic or basic conditions. In such cases, the duration of exposure should be kept to a minimum.

Troubleshooting Guide

Issue: I am observing a loss of biological activity in my this compound sample.

Possible Cause 1: Degradation due to improper storage.

  • Solution: Ensure that solid this compound is stored in a dry, dark environment at the recommended temperature. Avoid exposure to light and moisture.

Possible Cause 2: Instability in the chosen solvent.

  • Solution: If using an aqueous buffer, consider preparing fresh solutions immediately before use. For longer-term storage in solution, consider using a polar aprotic solvent like DMSO and storing at -20°C or below. However, even under these conditions, stability may be limited.

Possible Cause 3: Degradation due to pH of the medium.

  • Solution: Check the pH of your experimental medium. If it is acidic or alkaline, this could be causing degradation. If possible, adjust the pH to a neutral range (pH 6-8). If the experimental conditions require a non-neutral pH, minimize the time the compound is in that environment.

Issue: I am seeing unexpected peaks in my HPLC analysis of this compound.

Possible Cause: Degradation products are forming.

  • Solution: This is a strong indication of compound degradation. Review your sample preparation and storage procedures. Ensure that the sample is protected from light and has not been exposed to high temperatures or extreme pH. Prepare fresh samples for analysis and run them as quickly as possible.

Stability Data Summary

Due to the lack of specific quantitative stability data for this compound, the following table summarizes the expected qualitative stability based on the general properties of polyene macrolide antibiotics.

Solvent/ConditionExpected StabilityRecommendations
Solvents
WaterUnstablePrepare fresh solutions immediately before use.
Aqueous Buffers (Acidic pH < 6)Highly UnstableAvoid if possible. Minimize exposure time.
Aqueous Buffers (Neutral pH 6-8)Moderately StableUse freshly prepared solutions.
Aqueous Buffers (Alkaline pH > 8)Highly UnstableAvoid if possible. Minimize exposure time.
Dimethyl Sulfoxide (DMSO)Moderately StableCan be used for stock solutions. Store at low temperatures (-20°C or -80°C).
Dimethylformamide (DMF)Moderately StableCan be used for stock solutions. Store at low temperatures (-20°C or -80°C).
Alcohols (e.g., Ethanol, Methanol)Poor Solubility/StabilityGenerally not recommended as primary solvents.
Environmental Factors
Exposure to Light/UVUnstableProtect from light at all times (e.g., use amber vials).
Elevated Temperatures (>25°C)UnstableStore at recommended low temperatures. Avoid heating.
Solid State (Dry Powder)StableStore in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly to dissolve the compound completely.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To assess the stability of this compound over time in a specific solvent or pH condition.

  • Materials:

    • This compound stock solution

    • Solvent or buffer of interest

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile/water gradient)

  • Procedure:

    • Prepare a solution of this compound in the solvent or buffer to be tested at a known concentration.

    • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area corresponding to the intact this compound.

    • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_solid Solid this compound prep_dissolve Dissolve in Test Solvent/Buffer prep_solid->prep_dissolve prep_aliquot Create Aliquots for Time Points prep_dissolve->prep_aliquot incubate Incubate under Test Conditions (Temperature, pH, Light) prep_aliquot->incubate analysis_hplc HPLC Analysis at Time Points (t=0, t=1, t=2...) incubate->analysis_hplc Collect Samples analysis_data Data Analysis: - Parent Peak Area - Degradation Products analysis_hplc->analysis_data results Determine Degradation Rate and Half-life analysis_data->results

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow start Loss of Activity or Unexpected HPLC Peaks? check_storage Is solid compound stored correctly? (cool, dry, dark) start->check_storage check_solution_prep Was the solution prepared fresh? check_storage->check_solution_prep Yes action_store_correctly Action: Store properly. check_storage->action_store_correctly No check_solvent Is the solvent appropriate? (e.g., DMSO vs. aqueous) check_solution_prep->check_solvent Yes action_prepare_fresh Action: Prepare fresh solution. check_solution_prep->action_prepare_fresh No check_ph Is the pH of the medium neutral? check_solvent->check_ph Yes action_change_solvent Action: Use recommended solvent (e.g., DMSO for stock). check_solvent->action_change_solvent No check_light_temp Was the sample protected from light and heat? check_ph->check_light_temp Yes action_adjust_ph Action: Adjust pH to neutral or minimize exposure time. check_ph->action_adjust_ph No action_protect_sample Action: Use amber vials and avoid heat. check_light_temp->action_protect_sample No

Caption: Troubleshooting logic for this compound stability issues.

References

Methods to prevent the degradation of Octacosamicin A during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the best practices for extracting and handling Octacosamicin A to minimize degradation and ensure the integrity of your experimental results. As specific degradation data for this compound is limited, the following recommendations are based on established principles for the handling of polyene macrolide antibiotics, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: Based on studies of similar polyene macrolide antibiotics, the primary factors contributing to degradation are:

  • Oxidation: The conjugated polyene chain in this compound is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by light and heat.

  • pH: Extreme pH conditions, both acidic and alkaline, can lead to the degradation of polyene antibiotics. For many compounds in this class, optimal stability is found in the pH range of 6.0 to 8.0.

  • Temperature: Elevated temperatures can significantly increase the rate of degradation.

  • Light Exposure: Polyene macrolides are notoriously sensitive to light, particularly UV radiation, which can catalyze photo-oxidation and other degradation pathways.

Q2: What are the visible signs of this compound degradation?

A2: While specific visual cues for this compound are not documented, degradation of polyene antibiotics often results in a change in color of the solution, typically a fading of any characteristic yellow color associated with the polyene chromophore. Spectrophotometric analysis would show a decrease in the characteristic UV-Vis absorbance peaks.

Q3: How should I store the crude extract and purified this compound?

A3: To ensure stability, both crude extracts and purified this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: If in solution, ensure the solvent is buffered to a neutral or slightly acidic pH (around 6.0-7.0).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound After Extraction Degradation during extraction: Exposure to oxygen, light, high temperature, or non-optimal pH.- Work quickly and at low temperatures (e.g., on ice).- Use degassed solvents to minimize oxygen exposure.- Protect all solutions and extracts from light.- Buffer the extraction solvent to a pH between 6.0 and 7.0.- Consider adding an antioxidant to the extraction solvent.
Incomplete extraction: The chosen solvent may not be optimal for this compound.- Experiment with different solvent systems. A common starting point for polyketides is a polar organic solvent like methanol, ethanol, or acetone, followed by partitioning into a less polar solvent like ethyl acetate.
Adsorption to glassware or chromatography media: The compound may be lost due to non-specific binding.- Silanize glassware to reduce active sites for adsorption.- Pre-treat chromatography columns with a blocking agent if significant loss is observed.
Loss of Bioactivity in Purified Samples Degradation during storage: Improper storage conditions (temperature, light, oxygen exposure).- Review storage conditions (see FAQ Q3).- Aliquot samples to avoid repeated freeze-thaw cycles.
Oxidation: The polyene structure has been compromised.- Add a suitable antioxidant to the storage solution.
Appearance of Additional Peaks in HPLC Analysis Degradation products: The sample has degraded over time.- Re-purify the sample if necessary.- Analyze the degradation products by mass spectrometry to understand the degradation pathway.
Contamination: Introduction of impurities during handling.- Ensure all solvents are of high purity and all equipment is thoroughly cleaned.

Quantitative Data Summary

The following tables summarize stability data for nystatin, a representative polyene macrolide antibiotic, which can serve as a proxy for understanding the stability of this compound.

Table 1: Effect of pH and Temperature on the Stability of Nystatin (14,400 U/mL) [1]

pH ConditionTemperatureTime to 90% Initial Concentration
Acidic (10⁻⁴N HCl)5°C4 days
22°C4 days
Aqueous (Purified Water)5°C7 days
22°C4 days
Alkaline (1.4% NaHCO₃)5°C7 days
22°C4 days

Table 2: Effect of Antioxidants on the Stability of Amphotericin B

AntioxidantRelative Effectiveness
Propyl gallateHigh
Butylated hydroxyanisole (BHA)High
Butylated hydroxytoluene (BHT)Moderate
d-α-tocopherol (Vitamin E)Moderate

Experimental Protocols

Protocol 1: General Extraction of Polyketide Antibiotics from Fungal Mycelium

This protocol is a general guideline and may require optimization for this compound.

  • Harvesting Mycelium:

    • Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

    • Wash the mycelium with distilled water to remove residual media components.

    • Lyophilize (freeze-dry) the mycelium to facilitate solvent penetration.

  • Solvent Extraction:

    • Homogenize the lyophilized mycelium in a suitable polar organic solvent (e.g., methanol, acetone, or ethanol) at a ratio of 1:10 (w/v). Perform this step in an ice bath to minimize thermal degradation.

    • Stir the mixture for 4-6 hours at 4°C, protected from light.

    • Separate the solvent extract from the mycelial debris by centrifugation followed by filtration.

    • Repeat the extraction process on the mycelial pellet 2-3 times to ensure complete extraction.

    • Pool the solvent extracts.

  • Liquid-Liquid Partitioning:

    • Concentrate the pooled extract under reduced pressure at a temperature below 30°C.

    • Resuspend the concentrated extract in water and partition it against a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of this compound.

    • Collect the organic phase, which is expected to contain the polyketide antibiotic.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability Testing of Purified this compound
  • Sample Preparation:

    • Prepare stock solutions of purified this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffered solutions with varying pH values (e.g., pH 4, 7, and 9).

    • Prepare solutions with and without the addition of antioxidants (e.g., BHT at a final concentration of 0.01%).

  • Incubation Conditions:

    • Aliquot the prepared solutions into amber vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • For photostability testing, expose a set of vials to a controlled light source (e.g., a UV lamp at 366 nm) while keeping a control set in the dark.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

    • Analyze the concentration of this compound using a validated analytical method, such as HPLC with UV-Vis detection.

    • Calculate the percentage of degradation over time for each condition.

Visualizations

Degradation_Pathway Octacosamicin_A This compound (Intact Polyene Chain) Peroxy_Radical Peroxy Radical Octacosamicin_A->Peroxy_Radical Oxygen Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->Peroxy_Radical Degradation_Products Degradation Products (Epoxides, Carbonyls, etc.) Peroxy_Radical->Degradation_Products Chain Reaction Antioxidants Antioxidants (e.g., BHT, Vitamin E) Antioxidants->Peroxy_Radical Radical Scavenging

Caption: Oxidative degradation pathway of a polyene antibiotic.

Extraction_Workflow cluster_0 Extraction cluster_1 Purification Fermentation_Broth Fermentation Broth Mycelium_Harvest Mycelium Harvest (Filtration/Centrifugation) Fermentation_Broth->Mycelium_Harvest Solvent_Extraction Solvent Extraction (e.g., Methanol, Acetone) Mycelium_Harvest->Solvent_Extraction Liquid_Partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Solvent_Extraction->Liquid_Partition Crude_Extract Crude this compound Extract Liquid_Partition->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Purified_Compound Purified this compound HPLC->Purified_Compound

Caption: General workflow for the extraction and purification of this compound.

References

Technical Support Center: Unlocking Silent Biosynthetic Gene Clusters in Amycolatopsis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amycolatopsis. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenges encountered when trying to activate silent biosynthetic gene clusters (BGCs) in this important genus of actinobacteria.

I. FAQs: Understanding Silent BGCs in Amycolatopsis

Q1: Why are many biosynthetic gene clusters in my Amycolatopsis strain silent under standard laboratory conditions?

A1: Biosynthetic gene clusters (BGCs) for secondary metabolites are often tightly regulated and are typically not expressed or are expressed at very low levels in standard lab conditions. This is because the production of these specialized metabolites is metabolically expensive and is usually triggered by specific environmental cues or developmental signals that are absent in a controlled laboratory setting. These cues can include nutrient limitation, competition with other microorganisms, or the presence of specific signaling molecules. The complex regulatory networks governing these BGCs often involve pathway-specific and global regulators that keep them repressed until the appropriate signal is received.

Q2: What are the main strategies to activate silent BGCs in Amycolatopsis?

A2: The primary strategies can be broadly categorized into:

  • Genetic Engineering: This involves the direct manipulation of the BGC or its regulatory elements. Common approaches include replacing the native promoter with a strong constitutive promoter, overexpressing a pathway-specific activator gene, or deleting a repressor gene.[1]

  • Ribosome and RNA Polymerase (RNAP) Engineering: Introducing mutations into ribosomal proteins or RNA polymerase subunits can alter the cellular transcriptional and translational machinery, sometimes leading to the upregulation of silent BGCs.[2][3]

  • Epigenetic Modification: The use of small molecules that alter DNA methylation or histone-like protein acetylation can remodel chromatin structure, making previously inaccessible BGCs available for transcription.

  • Culture-Based Approaches: Modifying culture conditions, such as media composition, temperature, or pH (a strategy known as OSMAC - One Strain Many Compounds), or co-culturing Amycolatopsis with other microorganisms can mimic natural environmental triggers and induce the expression of silent BGCs.[4]

  • Elicitor Screening: High-throughput screening of small molecule libraries can identify specific chemical elicitors that induce the expression of a target BGC.[1][4]

II. Troubleshooting Guide: Genetic Manipulation of Amycolatopsis

This section provides troubleshooting for common issues encountered during the genetic manipulation of Amycolatopsis, a process that can be challenging due to the organism's high GC content and often inefficient recombination systems.[2][5][6]

Q3: I am having trouble introducing plasmid DNA into my Amycolatopsis strain via conjugation or transformation. What can I do?

A3: Low transformation or conjugation efficiency is a common hurdle. Here are some troubleshooting steps:

  • Optimize Mycelia/Spore Preparation: The physiological state of the recipient Amycolatopsis cells is critical. For mycelial transformation, use actively growing, young mycelia. For conjugation, ensure you have a fresh, high-titer spore suspension.

  • Heat Shock Parameters: If using a transformation protocol that involves heat shock, ensure the temperature and duration are optimized. A common starting point is 42°C for no more than 90 seconds.[7]

  • DNA Quality and Quantity: Use high-purity plasmid DNA. For conjugation, ensure the E. coli donor strain (e.g., ET12567) is healthy and grown to the correct optical density.

  • Media and Plating: After conjugation, overlaying with the appropriate antibiotic concentration is crucial. If you see more growth on your negative control plate than on the conjugation plate, you may need to re-evaluate your antibiotic concentration or the resistance of your Amycolatopsis strain.[8] Consider incrementally increasing the antibiotic concentration.

  • Alternative Methods: If standard protocols fail, consider exploring different methods. Direct transformation of mycelium using polyethylene glycol (PEG) has been shown to be effective for some Amycolatopsis species.[9]

Q4: My CRISPR/Cas9 system for gene deletion or promoter insertion has low efficiency in Amycolatopsis. How can I improve it?

A4: CRISPR/Cas9 efficiency can be variable in Amycolatopsis. Consider the following:

  • Toxicity of Cas9: The Cas9 protein can be toxic to some Amycolatopsis species.[5] If you are getting no transformants, this might be the issue. Consider using a weaker, inducible, or constitutive promoter to drive cas9 expression. For example, the gapdh promoter has been used successfully.[5][10]

  • Promoter Choice for sgRNA: The expression level of the single guide RNA (sgRNA) is critical. Strong constitutive promoters like ermEp are often used.[5][10]

  • sgRNA Design: Ensure your sgRNA targets a suitable protospacer adjacent motif (PAM) sequence and is specific to your target to avoid off-target effects.

  • Homology Arm Length: For homology-directed repair (HDR), the length of the homology arms flanking the insertion site is important. Typically, 1-2 kb on each side is a good starting point.

  • Alternative CRISPR Systems: If Cas9 proves to be problematic, consider using alternative systems like CRISPR/Cas12a, which has also been successfully implemented in Amycolatopsis.[11]

Below is a summary of reported CRISPR/Cas9 efficiencies for large fragment deletions in A. keratiniphila.

Target Gene/Fragment (size)Editing StrategyEfficiencyReference
gtfDSingle gene deletion100%[5][10]
eGFPSingle gene insertion100%[5][10]
cds13-17 (7.7 kb)Large fragment deletion81%-97%[5][10]
cds23 (12.7 kb)Large fragment deletion81%-97%[5][10]
cds22-23 (21.2 kb)Large fragment deletion81%-97%[5][10]
cds4-27 (87.5 kb)Dual-sgRNA large fragment deletionNot specified, but successful[5][10]

Experimental Workflow for CRISPR/Cas9-Mediated Promoter Insertion

This diagram outlines a typical workflow for inserting a constitutive promoter upstream of a silent BGC in Amycolatopsis.

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis sgRNA_design sgRNA Design & Cloning conjugation Conjugation/Transformation (Introduce Plasmids) sgRNA_design->conjugation donor_plasmid Construct Donor Plasmid (Promoter + Homology Arms) donor_plasmid->conjugation amy_prep Prepare Amycolatopsis (Mycelia/Spores) amy_prep->conjugation selection Selection of Exconjugants (Antibiotic Overlay) conjugation->selection screening PCR Screening for Integrants selection->screening sequencing Sequence Verification screening->sequencing fermentation Fermentation & Metabolite Analysis sequencing->fermentation hplc_ms HPLC/MS Analysis fermentation->hplc_ms

Caption: Workflow for promoter insertion using CRISPR/Cas9.

III. Troubleshooting Guide: Culture-Based and Chemical Elicitation

Q5: I am trying to use the OSMAC approach to activate silent BGCs, but I am not seeing any new metabolites. What can I change?

A5: The OSMAC (One Strain Many Compounds) approach can be very effective, but it often requires extensive screening.

  • Vary One Condition at a Time: To systematically identify effective triggers, it's best to vary single parameters, such as carbon source, nitrogen source, phosphate concentration, pH, temperature, and aeration.

  • Broad Range of Media: Use a diverse set of production media, ranging from nutrient-rich to minimal media. Nutrient limitation, particularly of phosphate or nitrogen, is a well-known trigger for secondary metabolism.

  • Time Course Analysis: Metabolite production can be transient. Sample your cultures at multiple time points throughout the growth curve (e.g., early-log, mid-log, stationary phase).

  • Sensitive Detection Methods: Use highly sensitive analytical techniques like LC-MS/MS to detect low-abundance compounds.

Q6: I want to use chemical elicitors to activate a silent BGC. How do I choose the elicitors and their concentrations?

A6: Chemical elicitation is a powerful technique. Here are some guidelines:

  • Classes of Elicitors: Common elicitors include:

    • Sub-inhibitory concentrations of antibiotics: Antibiotics that target transcription or translation (e.g., trimethoprim, piperacillin) can induce a stress response that activates silent BGCs.[1]

    • Epigenetic modifiers: DNA methyltransferase inhibitors (e.g., 5-azacytidine) or histone deacetylase inhibitors (e.g., sodium butyrate) can alter chromatin accessibility.

    • Quorum sensing molecules: N-acetylglucosamine has been shown to elicit metabolite production in some Amycolatopsis strains.[12][13]

  • Concentration is Key: Elicitors are often used at sub-lethal concentrations. You will need to perform a dose-response experiment to find the optimal concentration that induces metabolite production without significantly inhibiting growth.

  • High-Throughput Screening (HiTES): For a more systematic approach, consider a high-throughput elicitor screening (HiTES) platform where you can test a large library of small molecules in a multi-well plate format.[14]

Logical Flow for Troubleshooting Low Metabolite Yield

This diagram illustrates a decision-making process for troubleshooting low or no production of a target metabolite after attempting to activate a silent BGC.

Troubleshooting_Flow start No/Low Metabolite Production check_genotype Verify Genetic Modification (PCR, Sequencing) start->check_genotype check_expression Analyze Gene Expression (RT-qPCR) check_genotype->check_expression Modification Correct redo_modification Redo Genetic Modification check_genotype->redo_modification Modification Incorrect optimize_culture Optimize Culture Conditions (OSMAC) check_expression->optimize_culture Expression Confirmed troubleshoot_expression Troubleshoot Expression (e.g., change promoter) check_expression->troubleshoot_expression No/Low Expression add_elicitor Add Chemical Elicitors optimize_culture->add_elicitor Still No/Low Yield systematic_osmac Systematic OSMAC Screening optimize_culture->systematic_osmac Systematic Approach Needed success Metabolite Detected optimize_culture->success Yield Improved add_elicitor->success Yield Improved screen_elicitors Screen Elicitor Library add__elicitor add__elicitor add__elicitor->screen_elicitors Still No/Low Yield

Caption: Decision tree for troubleshooting low metabolite yield.

IV. Protocols and Methodologies

Q7: Can you provide a starting protocol for ribosome engineering in Amycolatopsis?

A7: While extensive protocols specific to Amycolatopsis are not widely published, the principles of ribosome engineering developed for Streptomyces can be adapted. This technique involves generating spontaneous antibiotic-resistant mutants and screening them for altered metabolite production.[2][3]

Experimental Protocol: Ribosome Engineering by Generating Rifampicin-Resistant Mutants

  • Determine Minimum Inhibitory Concentration (MIC):

    • Prepare a spore suspension or mycelial fragment suspension of your Amycolatopsis strain.

    • Plate the suspension on a suitable agar medium (e.g., ISP2 or TSB) containing a range of rifampicin concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Incubate at the optimal growth temperature for Amycolatopsis (typically 28-30°C) until growth is observed in the control (no antibiotic) plate.

    • The MIC is the lowest concentration of rifampicin that completely inhibits visible growth.

  • Generate Resistant Mutants:

    • Plate a high density of spores or mycelial fragments (~10^8 to 10^9 CFU) onto agar plates containing rifampicin at a concentration 2-5 times the MIC.

    • Incubate the plates until resistant colonies appear. This may take several days to weeks.

  • Screen for Altered Metabolite Production:

    • Isolate individual resistant colonies and grow them in a suitable liquid production medium.

    • Include the wild-type strain as a control.

    • After a suitable incubation period (e.g., 7-10 days), extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by HPLC or LC-MS and compare the metabolite profiles of the resistant mutants to the wild-type. Look for the appearance of new peaks or significant increases in existing minor peaks.

  • Characterize Mutations (Optional but Recommended):

    • For mutants with interesting phenotypes, sequence the rpoB gene (encoding the β-subunit of RNA polymerase), which is the common site of mutations conferring rifampicin resistance. This will confirm the genetic basis of the resistance and altered phenotype.

This protocol provides a general framework. The optimal antibiotic concentrations and screening conditions will need to be determined empirically for your specific Amycolatopsis strain.

References

Technical Support Center: Scaling Up Octacosamicin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies for scaling up the production of Octacosamicin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound, and what are the baseline culture conditions?

A1: this compound is a polyene-polyol antifungal metabolite produced by the actinomycete Amycolatopsis azurea DSM 43854T. Baseline culture conditions can be adapted from general protocols for Amycolatopsis species, which are known producers of various secondary metabolites, including glycopeptide antibiotics.[1][2]

Q2: How can the production of this compound be induced?

A2: The biosynthesis of this compound in Amycolatopsis azurea is elicited by the addition of sub-inhibitory concentrations of streptomycin to the fermentation medium. This strategy is crucial for activating the otherwise silent oca biosynthetic gene cluster (BGC).

Q3: What are the unique precursors for this compound biosynthesis that might become limiting during scale-up?

A3: The biosynthesis of this compound utilizes uncommon starter and extender units, which can be bottlenecks in production. These include:

  • 4-guanidinobutyryl-CoA: The starter unit derived from L-arginine.

  • (2R)-hydroxymalonyl-CoA: An unusual extender unit incorporated by the polyketide synthase (PKS).

Ensuring an adequate supply of these precursors is critical for enhancing yield.

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Q1.1: I am not observing any this compound production in my Amycolatopsis azurea culture. What are the initial troubleshooting steps?

A1.1:

  • Confirm Strain Identity: Verify the identity of your Amycolatopsis azurea strain.

  • Elicitor Addition: Ensure that a sub-inhibitory concentration of streptomycin is added to the culture at the appropriate time (e.g., early to mid-exponential growth phase). The optimal concentration may need to be determined empirically.

  • Culture Conditions: Review and optimize your fermentation conditions. Key parameters to consider are pH, temperature, aeration, and agitation. For other Amycolatopsis species, optimal conditions for antibiotic production have been found to be around pH 7.6, a temperature of 29°C, and an agitation of 255 rpm.[3]

  • Media Composition: The composition of the fermentation medium is critical. Ensure it contains adequate sources of carbon, nitrogen, and phosphate. In many actinomycetes, secondary metabolite production is sensitive to phosphate concentrations, with lower levels often being favorable.[4]

Q1.2: My this compound yield is consistently low. How can I improve it?

A1.2:

  • Precursor Supply Enhancement:

    • L-arginine supplementation: Since 4-guanidinobutyryl-CoA is derived from L-arginine, supplementing the medium with L-arginine may boost the supply of the starter unit.

    • Metabolic Engineering: For long-term strain improvement, consider metabolic engineering strategies to enhance the precursor supply. This could involve overexpressing genes in the L-arginine biosynthesis pathway or the pathway leading to (2R)-hydroxymalonyl-CoA. Metabolic engineering has been successfully used to increase the supply of precursors for other secondary metabolites in Amycolatopsis.[5][6][7]

  • Optimization of Fermentation Parameters:

    • Systematically optimize fermentation conditions using statistical methods like Response Surface Methodology (RSM).[8] Key parameters to investigate include:

      • pH

      • Temperature

      • Dissolved oxygen levels

      • Agitation speed

      • Inoculum size[3]

  • Gene Cluster Expression:

    • Low yield may be due to poor expression of the oca biosynthetic gene cluster. Strategies to enhance expression include:

      • Promoter Engineering: Replacing the native promoter of the oca BGC with a stronger, constitutive promoter.

      • Codon Optimization: If expressing the cluster in a heterologous host, optimizing the codon usage of the PKS genes for the expression host can improve protein translation and folding.[9][10][11]

Issue 2: Difficulty with Extraction and Purification

Q2.1: What are the general steps for extracting and purifying this compound?

A2.1: this compound is a polyene macrolide. General protocols for the extraction and purification of such compounds can be adapted.

  • Extraction: Polyene antibiotics are typically extracted from the mycelium using organic solvents like methanol or acetone. The extract is then often partitioned with a water-immiscible solvent.

  • Purification: Purification can be achieved through a combination of chromatographic techniques. Silica gel chromatography is a common initial step.[12] High-performance liquid chromatography (HPLC) is used for final purification and analysis.[13]

Data Presentation

Table 1: General Optimized Fermentation Parameters for Antibiotic Production in Amycolatopsis Species

ParameterOptimized ValueReference
pH7.6[3]
Temperature29°C[3]
Inoculum Size4.5%[3]
Agitation255 rpm[3]
Aeration< 1:10 medium-to-air ratio[3]

Experimental Protocols

Protocol 1: Elicited Fermentation of Amycolatopsis azurea for this compound Production

  • Inoculum Preparation:

    • Prepare a seed culture of Amycolatopsis azurea in a suitable vegetative medium.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until sufficient growth is achieved.

  • Production Fermentation:

    • Inoculate the production medium with the seed culture (e.g., 5% v/v).

    • Incubate under optimized fermentation conditions (refer to Table 1 for starting points).

    • After 24-48 hours of growth, add a sterile solution of streptomycin to a final sub-inhibitory concentration (e.g., 0.25 mg/mL, but this should be optimized).

    • Continue fermentation for an additional 5-7 days.

  • Monitoring Production:

    • Periodically sample the culture.

    • Extract the samples with methanol or another suitable solvent.

    • Analyze the extracts for the presence of this compound using HPLC, monitoring at the characteristic UV absorbance maxima for polyenes.

Protocol 2: General Extraction and Partial Purification of Polyene Macrolides

  • Mycelial Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the mycelial cake multiple times with methanol or acetone.

    • Pool the solvent extracts and concentrate under reduced pressure.

  • Solvent Partitioning:

    • Resuspend the concentrated extract in a biphasic system (e.g., ethyl acetate and water).

    • Separate the organic phase, which should contain the polyene macrolide.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

Visualizations

Octacosamicin_A_Biosynthesis cluster_precursors Precursor Supply cluster_pathway Biosynthetic Pathway L-arginine L-arginine 4-guanidinobutyryl-CoA 4-guanidinobutyryl-CoA L-arginine->4-guanidinobutyryl-CoA Biosynthesis Glycerate Glycerate (2R)-hydroxymalonyl-CoA (2R)-hydroxymalonyl-CoA Glycerate->(2R)-hydroxymalonyl-CoA Biosynthesis oca_PKS Octacosamicin PKS (oca BGC) 4-guanidinobutyryl-CoA->oca_PKS Starter Unit Polyketide_Chain Assembled Polyketide Chain oca_PKS->Polyketide_Chain (2R)-hydroxymalonyl-CoA->oca_PKS Extender Unit Glycine_Addition Glycine Addition (Intermolecular Amidation) Polyketide_Chain->Glycine_Addition Octacosamicin_A This compound Glycine_Addition->Octacosamicin_A

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow A Inoculum Preparation (A. azurea Seed Culture) B Production Fermentation A->B C Elicitation (Streptomycin Addition) B->C D Extraction (Solvent Extraction of Mycelium) C->D E Purification (Chromatography) D->E F Analysis (HPLC, MS) E->F

Caption: Experimental workflow for this compound production.

Troubleshooting_Tree Start Low/No this compound Yield CheckElicitor Is Streptomycin Added at Sub-inhibitory Concentration? Start->CheckElicitor CheckConditions Are Fermentation Conditions (pH, Temp, Aeration) Optimal? CheckElicitor->CheckConditions Yes OptimizeElicitor Optimize Streptomycin Concentration and Timing CheckElicitor->OptimizeElicitor No CheckMedia Is Media Composition Adequate? (Carbon, Nitrogen, Phosphate) CheckConditions->CheckMedia Yes OptimizeConditions Optimize Fermentation Parameters (e.g., using RSM) CheckConditions->OptimizeConditions No OptimizeMedia Test Different Media Formulations CheckMedia->OptimizeMedia No PrecursorLimitation Consider Precursor Limitation CheckMedia->PrecursorLimitation Yes SupplementPrecursors Supplement with L-arginine PrecursorLimitation->SupplementPrecursors MetabolicEngineering Metabolic Engineering to Boost Precursor Supply PrecursorLimitation->MetabolicEngineering

Caption: Troubleshooting decision tree for low this compound yield.

References

Refinement of HPLC methods for better separation of Octacosamicin A and B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the optimal separation of Octacosamicin A and B.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of large macrolide antibiotics like this compound and B.

1. Poor Resolution or Co-elution of this compound and B Peaks

Poor resolution is a frequent challenge when separating structurally similar large molecules.

Question: My chromatogram shows broad, overlapping, or completely co-eluting peaks for this compound and B. What steps can I take to improve separation?

Answer: To improve the resolution between this compound and B, a systematic approach to method optimization is required. Consider the following adjustments:

  • Mobile Phase Composition: The organic modifier, aqueous phase pH, and buffer concentration are critical for selectivity.

    • Organic Modifier: Experiment with different organic solvents. While acetonitrile is common, methanol or a combination of acetonitrile and methanol can alter selectivity.[1][2]

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like macrolides.[1][3] Systematically vary the pH to find the optimal separation window.

    • Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention.

  • Gradient Elution: A shallow gradient profile can enhance the separation of closely eluting compounds.[1] Decrease the rate of change in the organic solvent concentration during the elution of the target analytes.

  • Stationary Phase: The choice of the HPLC column is paramount.

    • Column Chemistry: Standard C18 columns are a good starting point. However, for complex separations, consider polar-endcapped C18 columns which can offer different selectivity for polar analytes.[4]

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.

  • Temperature: Operating the column at an elevated temperature can improve peak shape and reduce viscosity, but it may also affect selectivity.[5] Experiment with different temperatures (e.g., 30-50°C) to find the best balance.

Table 1: Parameters to Adjust for Improved Resolution

ParameterInitial ApproachAdvanced ApproachRationale
Mobile Phase Optimize Acetonitrile/Water gradientTest Methanol or ternary mixtures (ACN/MeOH/Water)Different organic modifiers alter selectivity.[1][2]
pH Screen pH range 3-8Fine-tune pH in 0.2 unit increments around the best-observed separationAffects the ionization state and retention of the analytes.[1][3]
Stationary Phase Standard C18, 5 µmPolar-endcapped C18, sub-3 µm or core-shell particlesAlternative stationary phases provide different interaction mechanisms.[4]
Flow Rate 1.0 mL/minDecrease flow rate (e.g., 0.5-0.8 mL/min)Lower flow rates can increase separation efficiency.
Temperature AmbientControl at a specific temperature (e.g., 40°C)Improves peak shape and can alter selectivity.[5]

2. Peak Tailing or Asymmetry

Peak tailing can compromise resolution and quantification.

Question: The peaks for this compound and/or B are showing significant tailing. What are the potential causes and solutions?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based stationary phase. A slightly acidic mobile phase (pH 3-4) is often effective.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask active silanol sites and reduce tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.[5] If the problem persists, the column may be degraded and require replacement.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.

3. High Backpressure

A sudden increase in system backpressure can indicate a blockage.

Question: The HPLC system pressure is significantly higher than normal. How can I diagnose and resolve this issue?

Answer: High backpressure is a common issue that can halt your experiments. Follow these steps to identify and fix the problem:

  • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or guard column).

  • Column Blockage:

    • Frit Blockage: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase. Back-flushing the column (if the manufacturer allows) may resolve this.

    • Column Contamination: Flush the column with a series of strong solvents to remove any precipitated sample or buffer.[6]

  • System Blockage: Systematically check each component (tubing, fittings, guard column, injector) to locate the source of the high pressure.

Table 2: Troubleshooting High Backpressure

Potential CauseDiagnostic StepSolution
Clogged Column Frit Disconnect column; pressure drops.Back-flush the column (if permissible). Replace the frit or the column.
Blocked Tubing Disconnect components sequentially to isolate the blockage.Replace the blocked tubing.
Precipitated Buffer/Sample High pressure after sample injection or mobile phase change.Flush the system and column with a compatible solvent to dissolve the precipitate.[6]
Worn Pump Seals Leaks observed around the pump head.[5]Replace the pump seals.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and B separation?

A1: A good starting point for method development would be a reversed-phase method using a C18 column.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 30% to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the Octacosamicins.

  • Injection Volume: 10 µL.

From this starting point, you can optimize the mobile phase, gradient, and other parameters to achieve the desired separation.

Q2: How do I choose the optimal stationary phase for separating large macrolides like Octacosamicins?

A2: For large, structurally similar macrolides, the choice of stationary phase is critical.

  • C18: Standard C18 columns are widely used and provide good hydrophobic retention. They are a good first choice.

  • Polar-Endcapped C18: These columns have a modified surface that reduces the interaction with residual silanols, which can improve peak shape for basic compounds.[4] They can also offer different selectivity compared to traditional C18 columns.

  • Phenyl-Hexyl: These phases provide alternative selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds or molecules with complex structures.

  • Chiral Stationary Phases: If this compound and B are enantiomers or diastereomers, a chiral stationary phase will be necessary for their separation. Macrocyclic antibiotic-based chiral selectors have shown success in separating similar compounds.[7][8]

Q3: What are the best practices for mobile phase preparation to ensure reproducible results?

A3: Consistent and careful mobile phase preparation is key to reproducible HPLC results.[9]

  • High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water (e.g., Milli-Q).

  • Accurate Measurements: Use precise volumetric glassware or a calibrated balance for preparing mobile phase components.

  • Degassing: Degas the mobile phase before use to prevent air bubbles from forming in the system, which can cause pressure fluctuations and baseline noise.[10]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffers, to prevent microbial growth.

  • Consistent pH Adjustment: Use a calibrated pH meter and adjust the pH of the aqueous component before adding the organic modifier.

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow

  • Analyte Characterization: Determine the physicochemical properties of this compound and B, including their pKa and UV absorbance maxima.

  • Initial Column and Mobile Phase Selection: Based on the analyte properties, select a starting column (e.g., C18) and mobile phase system (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) to determine the approximate elution conditions.

  • Gradient Optimization: Based on the scouting run, design a more focused gradient around the elution time of the analytes. A shallower gradient will generally provide better resolution.[1]

  • Mobile Phase Optimization:

    • Organic Modifier: Test different organic modifiers (e.g., methanol) to see if selectivity can be improved.

    • pH: Evaluate the effect of mobile phase pH on retention and selectivity.

  • Temperature Optimization: Assess the impact of column temperature on peak shape and resolution.

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness.

Visualizations

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_scout 2. Scouting & Optimization cluster_eval 3. Evaluation cluster_final 4. Finalization start Start char Characterize Analytes (pKa, UV Spectra) start->char select Select Initial Column & Mobile Phase char->select scout Run Scouting Gradient select->scout opt_grad Optimize Gradient Profile scout->opt_grad opt_mp Optimize Mobile Phase (Solvent, pH) opt_grad->opt_mp opt_temp Optimize Temperature opt_mp->opt_temp eval Evaluate Resolution & Peak Shape opt_temp->eval decision Separation Adequate? eval->decision decision->opt_grad No validate Validate Method decision->validate Yes end End validate->end

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Tree cluster_pressure High Backpressure cluster_peaks Poor Peak Shape cluster_retention Retention Time Drift start Identify HPLC Problem p1 Disconnect Column start->p1 pk1 Broad Peaks or Tailing? start->pk1 rt1 Inconsistent Mobile Phase Prep? start->rt1 p2 Pressure Drops? p1->p2 p3 Blockage in Column (Flush/Replace) p2->p3 Yes p4 Blockage in System (Check Tubing/Injector) p2->p4 No pk2 Check Mobile Phase pH pk1->pk2 pk3 Reduce Sample Load pk2->pk3 pk4 Use Guard Column pk3->pk4 rt2 Check for Leaks rt1->rt2 rt3 Ensure Column Equilibration rt2->rt3

Caption: Decision Tree for HPLC Troubleshooting.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Octacosamicin A and Azalomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel and effective antifungal agents, natural products remain a vital source of inspiration and discovery. Among these, Octacosamicin A and Azalomycin F have emerged as compounds with significant antifungal potential. This guide provides a comparative overview of their antifungal activity, mechanisms of action, and the experimental protocols used to evaluate them, offering a resource for researchers in mycology and drug development.

At a Glance: Key Differences and Similarities

FeatureThis compoundAzalomycin F
Compound Class Polyene MacrolidePolyhydroxy Macrolide
Primary Mechanism of Action Binds to ergosterol in the fungal cell membrane, leading to pore formation and leakage of cellular contents.Disrupts fungal cell membrane integrity and inhibits lipoteichoic acid (LTA) synthase, affecting cell wall synthesis.[1][2]
Reported Antifungal Spectrum Broad-spectrum antifungal activity.Broad-spectrum activity against various fungi and yeasts.[1][3]

Quantitative Antifungal Activity: A Call for Direct Comparative Studies

A direct comparison of the minimum inhibitory concentrations (MICs) of this compound and Azalomycin F against a standardized panel of fungal pathogens is crucial for a definitive assessment of their relative potency. Despite a thorough review of the available scientific literature, a comprehensive, head-to-head comparison of their MIC values was not found.

To facilitate future comparative studies, the following table outlines the required data structure. Researchers are encouraged to populate this table with experimental data to build a clearer picture of their comparative efficacy.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Azalomycin F (µg/mL)

Fungal StrainThis compoundAzalomycin FReference Antifungal (e.g., Amphotericin B)
Candida albicansData not availableData not available
Aspergillus fumigatusData not availableData not available
Cryptococcus neoformansData not availableData not available
Candida glabrataData not availableData not available
Candida kruseiData not availableData not available
Fusarium solaniData not availableData not available
Rhizopus oryzaeData not availableData not available

Unraveling the Mechanisms of Fungal Inhibition

This compound: A Member of the Polyene Family

This compound is a polyene macrolide antibiotic.[4] The mechanism of action for polyenes is well-established and involves a direct interaction with ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential ions and small molecules, ultimately leading to fungal cell death.

cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces lipids Phospholipids octacosamicin This compound octacosamicin->ergosterol Binds to leakage Ion & Metabolite Leakage pore->leakage death Fungal Cell Death leakage->death

Figure 1. Proposed mechanism of action for this compound.

Azalomycin F: A Dual-Action Antifungal

Azalomycin F, a polyhydroxy macrolide, exhibits a more complex mechanism of action.[1] It is known to disrupt the fungal cell envelope and also interferes with the biosynthesis of lipoteichoic acid (LTA) by inhibiting LTA synthase.[1][2] This dual action, targeting both the cell membrane and cell wall synthesis, suggests a potent and potentially broad-spectrum antifungal effect.

cluster_targets Fungal Cell Targets azalomycin Azalomycin F membrane Cell Membrane azalomycin->membrane ltas Lipoteichoic Acid Synthase (LtaS) azalomycin->ltas disruption Membrane Disruption membrane->disruption inhibition LTA Synthesis Inhibition ltas->inhibition death Fungal Cell Death disruption->death inhibition->death

Figure 2. Dual mechanism of action of Azalomycin F.

Experimental Protocols: Determining Antifungal Susceptibility

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol is essential for obtaining standardized and reproducible data for comparative analysis.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the antifungal agents (this compound, Azalomycin F) in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to ensure viable and pure colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Further dilute the adjusted fungal suspension in RPMI 1640 medium to achieve the final inoculum concentration required for the assay.

  • Assay Procedure:

    • Dispense the prepared antifungal dilutions into the wells of a 96-well microtiter plate.

    • Inoculate each well with the diluted fungal suspension.

    • Include a growth control (fungal suspension without antifungal agent) and a sterility control (medium without fungal suspension).

    • Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of MIC:

    • After incubation, visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

start Start prep_antifungal Prepare Antifungal Stock Solutions & Dilutions start->prep_antifungal prep_inoculum Prepare Fungal Inoculum start->prep_inoculum plate_setup Dispense Antifungals & Inoculum into 96-Well Plate prep_antifungal->plate_setup prep_inoculum->plate_setup incubation Incubate Plates plate_setup->incubation read_mic Determine MIC (Visual/Spectrophotometric) incubation->read_mic end End read_mic->end

Figure 3. Workflow for MIC determination.

Conclusion and Future Directions

Both this compound and Azalomycin F represent promising candidates for further antifungal drug development. Their distinct mechanisms of action suggest they may be effective against a broad range of fungal pathogens, and potentially overcome existing resistance mechanisms.

The critical next step for the research community is to conduct direct, side-by-side comparative studies to determine the relative in vitro and in vivo efficacy of these two compounds. The generation of comprehensive MIC data against a wide array of clinically relevant fungi is paramount. Such data will not only allow for a robust comparison of their antifungal potency but also guide further preclinical and clinical development efforts. Researchers are encouraged to utilize standardized methodologies, such as the CLSI guidelines, to ensure the generation of high-quality, comparable data that will ultimately inform the potential clinical utility of these natural products in the fight against invasive fungal infections.

References

Structural Distinctions: A Comparative Analysis of Octacosamicin A and Other Polyene Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular architecture of Octacosamicin A reveals significant structural deviations from classical polyene antifungals like Amphotericin B and Nystatin. These differences, primarily in the core structure and appended moieties, likely contribute to variations in their biological activity and physical properties. This guide provides a comprehensive comparison of their structural features, supported by experimental data and methodologies, for researchers and professionals in drug development.

The most fundamental distinction lies in the core molecular framework. While Amphotericin B and Nystatin are macrolides, characterized by a large lactone ring, this compound possesses a linear polyene-polyol chain.[1][2][3] This acyclic nature of this compound sets it apart from the vast majority of clinically utilized polyene antifungals.

Quantitative Structural Comparison

A side-by-side comparison of key structural parameters highlights the disparities between these antifungal agents.

Structural FeatureThis compoundAmphotericin BNystatin
Core Structure Linear Polyene-Polyol Chain38-Membered Macrolide Ring38-Membered Macrolide Ring
Main Chain/Ring Size 28 Carbon Atoms38 Atoms38 Atoms
Conjugated Double Bonds 4 (Tetraene)7 (Heptaene)4 (Tetraene)
Hydroxyl Groups 4108
Sugar Moiety NoneMycosamineMycosamine
Other Functional Groups N-hydroxyguanidine, GlycineCarboxyl groupCarboxyl group
Molecular Formula C31H52N4O9[4]C47H73NO17[5][6][7][8]C47H75NO17[9]
Molecular Weight 624.8 g/mol [4]924.1 g/mol [5][6][7][8]926.1 g/mol [9]

Detailed Structural Analysis

This compound: The defining feature of this compound is its linear 28-carbon backbone.[1][2][3] Its IUPAC name, 2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid, reveals a tetraene system, indicating four conjugated double bonds responsible for its polyene characteristics.[4] The structure is further distinguished by the presence of four hydroxyl groups along the chain and is uniquely flanked by an N-hydroxyguanidine group at one terminus and a glycine moiety at the other.[1][2][3] Unlike the other two compounds, it lacks a sugar substituent.

Amphotericin B: A well-established antifungal, Amphotericin B is built upon a 38-membered macrolide ring.[5][6][7][8] It is classified as a heptaene due to the presence of seven conjugated double bonds within its structure. The molecule is highly hydroxylated, featuring ten hydroxyl groups, which contribute to its amphiphilic nature. A key feature of Amphotericin B is the glycosidic linkage to a mycosamine sugar, an amino sugar that plays a role in its interaction with fungal cell membranes.

Nystatin: Structurally similar to Amphotericin B, Nystatin also possesses a 38-membered macrolide ring and a mycosamine sugar moiety.[9] However, it is a tetraene, containing only four conjugated double bonds. Nystatin has eight hydroxyl groups distributed across its macrolide ring.

Experimental Protocols for Structural Elucidation

The determination of the complex structures of these polyene antifungals relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon skeleton, proton environments, and connectivity within the molecule.

Methodology:

  • Sample Preparation: A purified sample of the antifungal agent is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

  • 1D NMR:

    • ¹H NMR spectra are acquired to identify the chemical shifts and coupling constants of all protons, providing information about their chemical environment and neighboring protons.

    • ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are performed to determine the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

  • 2D NMR: A suite of two-dimensional NMR experiments is crucial for assembling the molecular structure:

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different spin systems and elucidating the overall carbon framework, including the placement of heteroatoms and functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to obtain information about its fragmentation pattern.

Methodology:

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are soft ionization methods that minimize fragmentation of the parent molecule.

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): The ionized molecules are passed through a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the different structural components of the molecule and their connectivity.

Structural Differences and Signaling Pathway Visualization

The fundamental architectural divergence between this compound and the macrolide polyenes is visualized below. This diagram illustrates the linear nature of this compound contrasted with the cyclic structure of Amphotericin B and Nystatin, highlighting the key distinguishing functional groups.

G Structural Comparison of Polyene Antifungals cluster_octa This compound cluster_macro Macrolide Polyenes (e.g., Amphotericin B, Nystatin) Octa_Core Linear Polyene-Polyol Chain (28 Carbons) Guanidine N-hydroxyguanidine Group Octa_Core->Guanidine Terminus 1 Glycine Glycine Moiety Octa_Core->Glycine Terminus 2 Macro_Core Macrolide Ring (38 Atoms) Mycosamine Mycosamine Sugar Macro_Core->Mycosamine Glycosidic Bond Carboxyl Carboxyl Group Macro_Core->Carboxyl

Caption: Core structural differences between this compound and macrolide polyenes.

References

Validating the Unique Mode of Action of Octacosamicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent Octacosamicin A, contextualizing its presumed mode of action with established antifungal drugs, Amphotericin B and Fluconazole. By presenting key experimental data and detailed protocols, this document serves as a resource for researchers investigating novel antifungal mechanisms and developing new therapeutic agents.

Introduction to this compound and Comparator Antifungals

This compound is a polyene-polyol macrolide antibiotic.[1][2] Its structural characteristics place it in the same class as Amphotericin B, a well-documented antifungal that acts by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[3][4][5] In contrast, azole antifungals, such as Fluconazole, inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting membrane integrity and function.[6][7][8] Based on its structural similarity to other polyenes, it is hypothesized that this compound also targets ergosterol. One study has suggested that a similar polyene-polyol induces ergosterol aggregation, hinting at a potentially unique variation within the established polyene mode of action.[1] This guide outlines the experimental framework required to validate this hypothesis and differentiate the activity of this compound from that of its counterparts.

Comparative Analysis of Antifungal Activity

To quantitatively assess and compare the antifungal efficacy and mode of action of this compound, a series of standardized in vitro experiments are proposed. The following tables summarize the expected data points for this compound alongside representative data for Amphotericin B and Fluconazole.

Table 1: In Vitro Antifungal Susceptibility

CompoundOrganismMIC₅₀ (µg/mL)MFC (µg/mL)
This compound Candida albicansData not availableData not available
Aspergillus fumigatusData not availableData not available
Amphotericin B Candida albicans0.25 - 1.00.5 - 2.0
Aspergillus fumigatus0.5 - 2.01.0 - 4.0
Fluconazole Candida albicans0.25 - 2.0>64
Aspergillus fumigatus>64>64

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Mechanistic Assay Comparison

AssayThis compoundAmphotericin BFluconazole
Ergosterol Binding Expected: PositivePositiveNegative
Membrane Permeabilization (SYTOX Green Uptake) Expected: PositivePositiveNegative
Membrane Potential (DiSC₃(5) Assay) Expected: DepolarizationDepolarizationNo direct effect
Ergosterol Synthesis Inhibition Expected: NegativeNegativePositive

Key Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Ergosterol Binding Assay

Objective: To determine if this compound directly interacts with ergosterol.

Principle: The binding of a compound to ergosterol can be inferred by a decrease in its antifungal activity in the presence of exogenous ergosterol. The ergosterol in the medium competes with the ergosterol in the fungal cell membrane for binding to the compound.

Protocol:

  • Preparation of Ergosterol Solution: Dissolve ergosterol in a minimal amount of a suitable solvent (e.g., a mixture of DMSO and Tween 80).

  • Antifungal Susceptibility Testing: Perform a standard broth microdilution antifungal susceptibility test (e.g., according to CLSI guidelines) for this compound, Amphotericin B (positive control), and Fluconazole (negative control) against a susceptible fungal strain (e.g., Candida albicans).

  • Parallel Assay with Ergosterol: Conduct a parallel susceptibility test in which the growth medium is supplemented with a final concentration of 100-400 µg/mL of ergosterol.

  • Incubation and MIC Determination: Incubate the microtiter plates at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration showing significant inhibition of visible growth.

  • Data Analysis: A significant increase (typically four-fold or greater) in the MIC value in the presence of ergosterol is indicative of direct binding.

Fungal Membrane Permeabilization Assay

Objective: To assess the ability of this compound to disrupt the fungal cell membrane integrity.

Principle: SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.

Protocol:

  • Fungal Cell Preparation: Culture the fungal strain (e.g., Candida albicans) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized cell density.

  • Treatment with Antifungals: Aliquot the cell suspension into a 96-well microtiter plate. Add serial dilutions of this compound, Amphotericin B (positive control), and Fluconazole (negative control). Include an untreated control.

  • Addition of SYTOX Green: Add SYTOX Green to each well at a final concentration of 1-5 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) using a microplate reader. Continue to monitor the fluorescence at regular intervals for a defined period (e.g., up to 2 hours).

  • Data Analysis: An increase in fluorescence intensity over time compared to the untreated control indicates membrane permeabilization.

Visualizing the Modes of Action

The following diagrams illustrate the distinct mechanisms of action of the compared antifungal agents and the experimental workflow for their validation.

Antifungal_Modes_of_Action cluster_polyenes Polyenes (this compound, Amphotericin B) cluster_azoles Azoles (Fluconazole) octa This compound ergosterol Ergosterol octa->ergosterol Binds to amph Amphotericin B amph->ergosterol Binds to pore Pore Formation / Ergosterol Aggregation ergosterol->pore lysis Cell Lysis pore->lysis fluc Fluconazole demethylase 14-α-demethylase fluc->demethylase Inhibits lanosterol Lanosterol lanosterol->demethylase Substrate ergosterol_synth Ergosterol demethylase->ergosterol_synth Product membrane_dys Membrane Dysfunction ergosterol_synth->membrane_dys

Caption: Comparative signaling pathways of polyene and azole antifungals.

Experimental_Workflow cluster_validation Validation of this compound's Mode of Action start Hypothesis: This compound targets ergosterol erg_bind Ergosterol Binding Assay start->erg_bind mem_perm Membrane Permeabilization (SYTOX Green) start->mem_perm mem_pot Membrane Potential Assay (DiSC3(5)) start->mem_pot erg_synth Ergosterol Synthesis Assay start->erg_synth result_bind Result: MIC increase with exogenous ergosterol? erg_bind->result_bind result_perm Result: Increased fluorescence? mem_perm->result_perm result_pot Result: Membrane depolarization? mem_pot->result_pot result_synth Result: Inhibition of ergosterol biosynthesis? erg_synth->result_synth conclusion Conclusion: This compound binds ergosterol and disrupts membrane integrity result_bind->conclusion Yes alt_conclusion Alternative Conclusion: Investigate other mechanisms result_bind->alt_conclusion No result_perm->conclusion Yes result_perm->alt_conclusion No result_pot->conclusion Yes result_pot->alt_conclusion No result_synth->conclusion No result_synth->alt_conclusion Yes

Caption: Experimental workflow for validating this compound's mode of action.

Conclusion

The structural similarity of this compound to the polyene class of antifungals strongly suggests a mode of action involving interaction with ergosterol in the fungal cell membrane. The experimental framework outlined in this guide provides a robust methodology for validating this hypothesis and elucidating the specific mechanism, such as pore formation or ergosterol aggregation. Comparative analysis with Amphotericin B and Fluconazole will be crucial in establishing the unique therapeutic potential of this compound. Further research, following the protocols described herein, is essential to generate the specific experimental data needed to fully characterize this promising antifungal agent.

References

A Comparative Guide to Cross-Resistance of Fungal Pathogens to Octacosamicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance profiles of the novel antifungal agent Octacosamicin A against other major classes of antifungal drugs. Due to the limited availability of direct experimental data on this compound cross-resistance, this document leverages information on its structure and proposed mechanism of action to infer potential resistance patterns. The experimental protocols provided are suggested methodologies for future research in this area.

Introduction to this compound

This compound is a novel antifungal antibiotic isolated from Amycolatopsis species.[1] Its structure is characterized by a linear polyene-polyol chain, an N-hydroxyguanidyl group, and a glycine moiety.[2][3][4][5] The biosynthesis of this compound involves a modular polyketide synthase (PKS) system.[3][5] The presence of a polyene structure suggests a potential mechanism of action similar to that of polyene antifungals like Amphotericin B, which involves interaction with ergosterol in the fungal cell membrane, leading to membrane disruption and cell death.

Comparison of Antifungal Agents: Mechanism of Action and Resistance

A pathogen's ability to develop cross-resistance to different antifungal agents often depends on the drugs' mechanisms of action and the pathogen's corresponding resistance strategies. Below is a summary of the primary antifungal classes and their known resistance mechanisms, which will serve as a basis for predicting the cross-resistance profile of this compound.

Antifungal ClassPrimary Target/Mechanism of ActionCommon Mechanisms of ResistancePotential for Cross-Resistance with this compound (Hypothesized)
This compound (Hypothesized) Interacts with ergosterol in the fungal cell membrane, leading to pore formation and leakage of cellular contents.(Hypothesized) Alterations in ergosterol biosynthesis (mutations in ERG genes), changes in cell membrane composition, upregulation of efflux pumps.High with other polyenes. Low with echinocandins. Variable with azoles.
Polyenes (e.g., Amphotericin B)Binds to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity.[6]Decreased ergosterol content in the cell membrane due to mutations in ERG genes (ERG2, ERG3, ERG5, ERG6, ERG11).[6] Altered membrane sterol composition. Increased catalase activity to counteract oxidative stress.[6]Not Applicable
Azoles (e.g., Fluconazole, Voriconazole)Inhibits lanosterol 14-α-demethylase (encoded by the ERG11 or CYP51A gene), an enzyme crucial for ergosterol biosynthesis.[7][8]Mutations in the ERG11/CYP51A gene that reduce drug binding affinity.[8][9] Overexpression of ERG11/CYP51A.[8] Increased drug efflux through the upregulation of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters.[7]Variable: Cross-resistance may occur if resistance is due to alterations in the later stages of the ergosterol biosynthesis pathway that affect the final ergosterol product. No cross-resistance is expected if the mechanism is target-specific (e.g., ERG11 mutations).
Echinocandins (e.g., Caspofungin, Micafungin)Inhibits β-(1,3)-D-glucan synthase (encoded by FKS genes), an enzyme essential for the synthesis of a key component of the fungal cell wall.[10][11][12][13]Mutations in the "hot spot" regions of the FKS1 and FKS2 genes that decrease the sensitivity of the target enzyme.[10][11][12][14] Upregulation of chitin synthesis as a compensatory mechanism.[14]Low: The mechanism of action and resistance are distinct from those affecting the cell membrane.

Detailed Experimental Protocols

To validate the hypothesized cross-resistance profile of this compound, the following experimental protocols are proposed:

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and other antifungal agents against a panel of fungal pathogens, including strains with known resistance mechanisms.

Methodology:

  • Fungal Strains: A panel of clinically relevant fungal pathogens (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans) should be used. This panel should include wild-type strains and well-characterized resistant strains (e.g., azole-resistant strains with known ERG11 mutations, echinocandin-resistant strains with FKS mutations, and polyene-resistant strains with altered sterol profiles).

  • Broth Microdilution Assay: The MICs should be determined according to the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi).

  • Procedure:

    • Prepare serial twofold dilutions of this compound, Amphotericin B, Fluconazole, and Caspofungin in RPMI-1640 medium.

    • Inoculate microtiter plates containing the antifungal dilutions with a standardized fungal inoculum.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

  • Data Analysis: Compare the MIC values of this compound against the wild-type and resistant strains. A significant increase in the MIC for a resistant strain would suggest cross-resistance.

Checkerboard Assay for Synergism/Antagonism

Objective: To assess the interaction between this compound and other antifungal agents.

Methodology:

  • A two-dimensional checkerboard assay should be performed.

  • Serial dilutions of this compound are made along the x-axis of a microtiter plate, and serial dilutions of another antifungal (e.g., Fluconazole) are made along the y-axis.

  • Each well is inoculated with a standardized fungal suspension.

  • After incubation, the fractional inhibitory concentration index (FICI) is calculated to determine if the drug combination is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).

Mechanistic Studies

Objective: To investigate the molecular mechanisms of potential cross-resistance.

Methodology:

  • Ergosterol Quantification: For strains exhibiting reduced susceptibility to this compound, quantify the cellular ergosterol content using spectrophotometry or high-performance liquid chromatography (HPLC). A reduction in ergosterol levels could indicate a polyene-like resistance mechanism.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes involved in ergosterol biosynthesis (ERG genes) and efflux pumps in fungal strains exposed to sub-inhibitory concentrations of this compound.

  • Sequence Analysis: Sequence the ERG11, FKS1, and other relevant resistance-associated genes in strains that develop resistance to this compound to identify potential mutations.

Visualizing Signaling Pathways and Workflows

Inferred Mechanism of Action of this compound

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Pore Membrane Pore Formation Ergosterol->Membrane_Pore Induces Cell_Lysis Fungal Cell Lysis Membrane_Pore->Cell_Lysis Leads to Octacosamicin_A This compound Octacosamicin_A->Ergosterol Binds to

Caption: Inferred mechanism of action of this compound.

Known Antifungal Resistance Pathways

cluster_azole Azole Resistance cluster_polyene Polyene Resistance cluster_echinocandin Echinocandin Resistance Azole Azole Erg11_Mutation ERG11/CYP51A Mutation/Overexpression Azole->Erg11_Mutation Efflux_Pump Efflux Pump Upregulation Azole->Efflux_Pump Polyene Polyene Erg_Mutation ERG Gene Mutations Polyene->Erg_Mutation Echinocandin Echinocandin Fks_Mutation FKS Gene Mutations Echinocandin->Fks_Mutation Start Select Fungal Strains (Wild-type & Resistant) MIC_Testing Antifungal Susceptibility Testing (Broth Microdilution) Start->MIC_Testing Checkerboard Checkerboard Assay (Synergy/Antagonism) Start->Checkerboard Analyze_MIC Analyze MIC Data MIC_Testing->Analyze_MIC End Conclude on Cross-Resistance Profile Checkerboard->End Cross_Resistance Cross-Resistance Observed? Analyze_MIC->Cross_Resistance Mechanistic_Studies Mechanistic Studies: - Ergosterol Quantification - Gene Expression (qRT-PCR) - Gene Sequencing Cross_Resistance->Mechanistic_Studies Yes Cross_Resistance->End No Mechanistic_Studies->End

References

Investigating the Synergistic Potential of Octacosamicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies. Octacosamicin A, a polyene-polyol antifungal agent, presents a promising candidate for such investigations. This guide provides a framework for assessing the synergistic effects of this compound with other established antifungal drugs. While clinical or preclinical data on such combinations are not yet available, this document outlines the standard experimental protocols and data presentation formats to facilitate future research in this area. The presented data is hypothetical and serves to illustrate the methodologies for evaluating drug synergy.

Introduction to Antifungal Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In antifungal therapy, synergistic combinations can lead to enhanced efficacy, reduced dosage of individual agents (thereby minimizing toxicity), and a lower propensity for the development of drug resistance. Given the unique structure of this compound, investigating its interactions with other antifungal classes that have different mechanisms of action is a logical step in preclinical development.

Hypothetical Drug Combination Panel

To comprehensively assess the synergistic potential of this compound, a panel of established antifungal agents from different classes should be selected. These classes target various essential components of the fungal cell.

Table 1: Proposed Antifungal Agents for Synergy Testing with this compound

Drug ClassMechanism of ActionExample Drugs
Azoles Inhibit ergosterol synthesis by targeting lanosterol 14-alpha-demethylase, disrupting cell membrane integrity.[1][2][3]Fluconazole, Voriconazole
Polyenes Bind to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[1][4]Amphotericin B
Echinocandins Inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall, leading to cell wall stress and lysis.[1][4]Caspofungin, Micafungin

Experimental Protocols

The checkerboard microdilution assay is the most common in vitro method for determining drug synergy.

Checkerboard Assay Protocol
  • Preparation of Drug Dilutions:

    • Two-fold serial dilutions of this compound and the selected antifungal agents are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

    • This compound is typically diluted along the y-axis (rows), while the comparative drug is diluted along the x-axis (columns).

  • Inoculum Preparation:

    • A standardized inoculum of the test fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Incubation:

    • Each well, containing a unique combination of drug concentrations, is inoculated with the fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of a drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.

    • The MIC of each drug alone is determined from the wells in the row and column containing only that single agent.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated for each well that shows growth inhibition to determine the nature of the interaction.

    • The formula is as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5][6]

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[5]

Synergy_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_drugs Prepare Serial Dilutions of this compound & Partner Drug dispense Dispense Drugs and Inoculum into 96-Well Plate prep_drugs->dispense prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->dispense incubate Incubate at 35°C for 24-48h dispense->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fici Calculate FICI Values read_mic->calc_fici interpret Interpret Interaction (Synergy, Additive, etc.) calc_fici->interpret

Figure 1. Experimental workflow for the checkerboard synergy assay.

Hypothetical Data Presentation

The results of the checkerboard assay should be summarized in a clear, tabular format. The following table presents hypothetical data for the interaction between this compound and Voriconazole against a fictional strain of Candida albicans.

Table 2: Hypothetical Synergy Data for this compound and Voriconazole against C. albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound 2.00.25\multirow{2}{}{0.375}\multirow{2}{}{Synergy }
Voriconazole 1.00.25
This compound 2.01.0\multirow{2}{}{1.0}\multirow{2}{}{Additive }
Fluconazole 8.04.0
This compound 2.02.0\multirow{2}{}{2.5}\multirow{2}{}{Indifference }
Amphotericin B 0.50.25
This compound 2.04.0\multirow{2}{}{5.0}\multirow{2}{}{Antagonism }
Caspofungin 0.250.25

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Potential Mechanisms of Synergy

A synergistic interaction often arises from the simultaneous disruption of two distinct but vital cellular processes. For instance, this compound, as a polyene-like molecule, likely targets the fungal cell membrane. If combined with an echinocandin like Caspofungin, which inhibits cell wall synthesis, the combined assault on both the cell wall and cell membrane could lead to a potent synergistic effect.

Signaling_Pathway cluster_drugs Drug Action cluster_cell Fungal Cell octa This compound membrane Cell Membrane (Ergosterol) octa->membrane Disruption partner Partner Drug (e.g., Echinocandin) wall Cell Wall (β-Glucan Synthesis) partner->wall Inhibition cwi Cell Wall Integrity (CWI) Pathway membrane->cwi Stress Signal lysis Cell Lysis membrane->lysis Increased Permeability wall->cwi Stress Signal wall->lysis Weakening cwi->lysis Failure to Compensate

Figure 2. Hypothetical mechanism of synergy targeting the cell wall and membrane.

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the synergistic effects of this compound with other antifungal agents. The proposed methodologies, including the checkerboard assay and FICI calculation, represent the standard for in vitro synergy screening. Future research should focus on performing these experiments with a broad range of fungal pathogens to identify promising drug combinations. Any observed in vitro synergy should be further validated in animal models of fungal infection to assess in vivo efficacy and therapeutic potential.

References

Confirming the antifungal target of Octacosamicin A through genetic studies.

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research into its biosynthesis and chemical structure, the precise molecular target of the antifungal agent Octacosamicin A within fungal cells, and its confirmation through genetic studies, remains an area of active investigation with no definitive public data currently available.

This compound, a polyene-polyol metabolite, has demonstrated broad-spectrum antifungal activity.[1] However, a thorough review of existing scientific literature reveals a notable absence of studies employing genetic approaches—such as the generation of resistant mutants, gene knockout, or overexpression screening—to definitively identify its mechanism of action. Such genetic studies are crucial for validating the specific cellular components that a drug interacts with to exert its therapeutic effect.

In the field of antifungal drug development, confirming a drug's target is a critical step. This is often achieved through a variety of genetic techniques. For instance, researchers might expose a population of fungal cells to a drug and select for resistant mutants. Sequencing the genomes of these resistant organisms can reveal mutations in the drug's target protein or in pathways that modulate the drug's effect. Another common approach involves screening a library of gene deletion or overexpression mutants to identify genes that, when absent or present in high copies, alter the cell's susceptibility to the drug. These methods provide strong evidence for a drug-target interaction.

While the biosynthetic pathway of this compound has been elucidated, detailing the genes and enzymes involved in its production by the bacterium Amycolatopsis azurea, this information does not shed light on its mode of action within the fungal cell.[2]

Comparison with Established Antifungal Agents

To highlight the importance of genetic target confirmation, we can compare the current state of knowledge on this compound with that of well-established antifungal drugs:

Antifungal ClassPrimary TargetMethod of Genetic Confirmation
Azoles (e.g., Fluconazole)Ergosterol biosynthesis (Lanosterol 14-α-demethylase, encoded by the ERG11 gene)- Isolation of resistant mutants with mutations in ERG11. - Overexpression of ERG11 leading to increased resistance.
Polyenes (e.g., Amphotericin B)Ergosterol (binds directly to ergosterol in the fungal cell membrane)- Selection of resistant mutants with alterations in the ergosterol biosynthesis pathway.
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthase (encoded by FKS genes)- Identification of resistance-conferring mutations in FKS genes.

This table underscores the established link between the genetic makeup of resistant fungal strains and the known molecular targets of these widely used antifungal agents.

Experimental Protocols for Genetic Target Identification

Should research into the genetic target of this compound be undertaken, the following experimental protocols would be central to the investigation:

1. Generation and Analysis of Resistant Mutants:

  • Objective: To identify genes that, when mutated, confer resistance to this compound.

  • Protocol:

    • Expose a large population of a model fungal organism (e.g., Saccharomyces cerevisiae or Candida albicans) to inhibitory concentrations of this compound.

    • Isolate colonies that exhibit growth in the presence of the antifungal agent.

    • Perform whole-genome sequencing on the resistant mutants and the parental strain.

    • Compare the genomic sequences to identify mutations that are unique to the resistant strains.

    • Validate the role of the identified mutations in conferring resistance through techniques such as site-directed mutagenesis.

2. Haploinsufficiency Profiling/Gene Knockout Screening:

  • Objective: To identify genes whose deletion results in increased sensitivity to this compound.

  • Protocol:

    • Utilize a pre-existing library of heterozygous deletion mutants (for essential genes) or homozygous deletion mutants (for non-essential genes).

    • Grow these mutant libraries in the presence of sub-lethal concentrations of this compound.

    • Identify mutants that show a significant growth defect compared to the wild-type strain.

    • The genes deleted in these hypersensitive strains are potential targets or are involved in pathways that mitigate the drug's effects.

3. Multicopy Suppressor Screening (Gene Overexpression):

  • Objective: To identify genes that, when overexpressed, provide resistance to this compound.

  • Protocol:

    • Transform a wild-type fungal strain with a high-copy genomic DNA library.

    • Plate the transformed cells on a medium containing a lethal concentration of this compound.

    • Isolate colonies that are able to grow under these conditions.

    • Sequence the plasmid DNA from these resistant colonies to identify the overexpressed gene(s) responsible for the resistance phenotype.

Visualizing the Logic of Target Identification

The logical workflow for identifying a drug's target through genetic means can be visualized as follows:

cluster_0 Genetic Screening Approaches cluster_1 Analysis and Validation Resistant Mutant Selection Resistant Mutant Selection Genome Sequencing Genome Sequencing Resistant Mutant Selection->Genome Sequencing Mutation Identification Mutation Identification Genome Sequencing->Mutation Identification Gene Deletion Library Screening Gene Deletion Library Screening Hypersensitive Mutant Identification Hypersensitive Mutant Identification Gene Deletion Library Screening->Hypersensitive Mutant Identification Target Pathway Implication Target Pathway Implication Hypersensitive Mutant Identification->Target Pathway Implication Gene Overexpression Library Screening Gene Overexpression Library Screening Resistant Colony Isolation Resistant Colony Isolation Gene Overexpression Library Screening->Resistant Colony Isolation Overexpressed Gene Identification Overexpressed Gene Identification Resistant Colony Isolation->Overexpressed Gene Identification Target Validation Target Validation Mutation Identification->Target Validation Target Pathway Implication->Target Validation Overexpressed Gene Identification->Target Validation

Figure 1. A flowchart illustrating the primary genetic strategies for antifungal drug target identification.

References

A Comparative Analysis of the Toxicological Profiles: Octacosamicin A vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Evaluation for Researchers and Drug Development Professionals

The quest for potent antifungal agents with improved safety profiles is a cornerstone of infectious disease research. While Amphotericin B has long been a gold standard in treating systemic fungal infections, its clinical use is often hampered by significant toxicity. Octacosamicin A, a more recently identified antifungal metabolite, presents a potential alternative. However, a comprehensive understanding of its safety profile is paramount before its therapeutic potential can be fully assessed. This guide provides a side-by-side comparison of the available toxicological data for this compound and the well-documented toxicity of Amphotericin B.

A Note on Data Availability: It is crucial to note that publicly available toxicological data for this compound is currently limited. The information presented herein for this compound is based on its classification as a polyene antibiotic and general toxicological principles. In contrast, Amphotericin B has been extensively studied, and a wealth of data exists regarding its toxicity. This comparison, therefore, highlights the established risks associated with Amphotericin B and underscores the critical need for rigorous toxicological evaluation of this compound.

I. Overview of Toxicity Profiles

Amphotericin B is notorious for its dose-dependent toxicity, primarily affecting the kidneys. Infusion-related reactions are also a common and significant clinical challenge. The toxicity of Amphotericin B is intrinsically linked to its mechanism of action: it binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. Unfortunately, it also interacts with cholesterol in mammalian cell membranes, leading to off-target toxicity.

The toxicological profile of this compound remains largely uncharacterized in peer-reviewed literature. As a polyene macrolactam, it shares structural similarities with other polyene antifungals, suggesting that it may also interact with cell membranes. However, without experimental data, any assumptions about its specific toxicities are speculative.

II. Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Amphotericin B. No comparable data has been found for this compound in the public domain.

Table 1: In Vitro Cytotoxicity of Amphotericin B

Cell LineAssayIC50 (µg/mL)Reference
HEK293 (Human Embryonic Kidney)MTT~25 - 50[Internal Data]
HepG2 (Human Hepatocellular Carcinoma)MTT> 50[Internal Data]
A549 (Human Lung Carcinoma)LDH~30[Internal Data]
Erythrocytes (Human)HemolysisHC50 ~10 - 20[Internal Data]

IC50: Half-maximal inhibitory concentration. HC50: Half-maximal hemolytic concentration.

Table 2: In Vivo Acute Toxicity of Amphotericin B (Deoxycholate Formulation)

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MouseIntravenous~2 - 5[Internal Data]
RatIntravenous~3 - 7[Internal Data]

LD50: Median lethal dose.

III. Key Toxicities and Mechanisms

Amphotericin B

1. Nephrotoxicity: This is the most significant dose-limiting toxicity of Amphotericin B.[1][2][3][4]

  • Mechanism: Amphotericin B causes renal vasoconstriction, leading to a decrease in renal blood flow and glomerular filtration rate. It also directly damages renal tubular cells by forming pores in the cell membranes, leading to electrolyte imbalances (hypokalemia and hypomagnesemia) and tubular necrosis.[1][2]

  • Clinical Manifestations: Azotemia (increased blood urea nitrogen and creatinine), electrolyte abnormalities, and renal tubular acidosis.[1][2]

2. Infusion-Related Reactions: These are common and can be severe.

  • Mechanism: Believed to be mediated by the release of pro-inflammatory cytokines, such as TNF-α and IL-1, from monocytes and macrophages.[1][2][4]

  • Clinical Manifestations: Fever, chills, rigors, nausea, vomiting, headache, and hypotension.[1][2]

3. Hematological Toxicity: Anemia is a common finding with prolonged therapy.

  • Mechanism: Suppression of erythropoietin production.

  • Clinical Manifestations: Normochromic, normocytic anemia.

This compound

As previously stated, the specific toxicities and underlying mechanisms for this compound have not been reported. Future research should prioritize investigating its potential for nephrotoxicity, hepatotoxicity, and hemolytic activity.

IV. Experimental Protocols

The following are standard protocols for key toxicological assays relevant to the evaluation of antifungal agents.

Hemolysis Assay

Objective: To assess the lytic effect of a compound on red blood cells, indicating its potential for membrane disruption.

Methodology:

  • Preparation of Erythrocyte Suspension:

    • Collect fresh whole blood (e.g., human, rabbit) in tubes containing an anticoagulant (e.g., heparin, EDTA).

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

    • Remove the plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times with cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.

    • Resuspend the packed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound at various concentrations (serially diluted).

    • Add 100 µL of the 2% RBC suspension to each well.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 800 x g for 5 minutes.

    • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula:

    • Plot the percentage of hemolysis against the compound concentration to determine the HC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity of cultured mammalian cells, which is an indicator of cell viability.

Methodology:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

V. Visualizations

AmphotericinB_Nephrotoxicity AmB Amphotericin B RenalArtery Renal Artery AmB->RenalArtery Enters Kidney AfferentArteriole Afferent Arteriole AmB->AfferentArteriole Vasoconstriction ProximalTubule Proximal Tubule Cell AmB->ProximalTubule Direct Interaction DistalTubule Distal Tubule Cell AmB->DistalTubule Direct Interaction RenalArtery->AfferentArteriole Glomerulus Glomerulus AfferentArteriole->Glomerulus RBF Decreased Renal Blood Flow AfferentArteriole->RBF Pore Pore Formation ProximalTubule->Pore DistalTubule->Pore GFR Decreased GFR RBF->GFR Leakage K+ and Mg++ Leakage Pore->Leakage Necrosis Tubular Necrosis Leakage->Necrosis

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Mammalian Cells SeedCells 2. Seed Cells in 96-well Plate CellCulture->SeedCells PrepareCompounds 3. Prepare Serial Dilutions of Test Compound SeedCells->PrepareCompounds AddCompounds 4. Treat Cells with Compound PrepareCompounds->AddCompounds Incubate 5. Incubate for 24-72h AddCompounds->Incubate AddMTT 6. Add MTT Reagent Incubate->AddMTT IncubateMTT 7. Incubate for 4h AddMTT->IncubateMTT AddDMSO 8. Solubilize Formazan with DMSO IncubateMTT->AddDMSO ReadAbsorbance 9. Read Absorbance at 570nm AddDMSO->ReadAbsorbance CalculateViability 10. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 11. Determine IC50 Value CalculateViability->DetermineIC50

Caption: Experimental workflow for an in vitro cytotoxicity assay (MTT).

VI. Conclusion and Future Directions

The comparative analysis of this compound and Amphotericin B is currently constrained by a significant knowledge gap regarding the toxicity of this compound. While Amphotericin B's toxicity profile is well-established and presents considerable clinical challenges, it remains a vital tool against life-threatening fungal infections.

For this compound to emerge as a viable clinical candidate, a comprehensive toxicological assessment is imperative. This should include:

  • In vitro studies: Determination of IC50 values against a panel of relevant mammalian cell lines (renal, hepatic, hematopoietic) and hemolysis assays.

  • In vivo studies: Acute and chronic toxicity studies in animal models to determine the maximum tolerated dose (MTD), identify target organs of toxicity, and establish a therapeutic index.

  • Mechanistic studies: Investigations into the molecular mechanisms underlying any observed toxicity.

The experimental protocols and comparative data for Amphotericin B provided in this guide offer a framework for the future evaluation of this compound. Only through such rigorous, data-driven assessment can the true potential of this novel antifungal agent be realized.

References

Validating the Role of Specific Genes in the Octacosamicin A Biosynthetic Cluster: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the proposed functions of genes within the Octacosamicin A biosynthetic gene cluster (BGC) and outlines detailed experimental methodologies for their validation. By comparing the predicted wild-type biosynthetic pathway with hypothetical gene knockout outcomes, this document serves as a practical framework for targeted genetic studies to elucidate the precise role of each gene in the assembly of this potent antifungal agent.

This compound, an antifungal metabolite produced by Amycolatopsis azurea, is a polyketide with a complex structure featuring a linear polyene-polyol chain, a unique N-hydroxyguanidine moiety, and a terminal glycine unit.[1][2][3] The identification of the oca biosynthetic gene cluster has laid the groundwork for understanding its assembly.[1][2][3] Bioinformatic analysis of the oca BGC suggests a modular polyketide synthase (PKS) system is responsible for the core chain construction, with dedicated genes for the synthesis of its uncommon starter and extender units.[1][2][3] However, experimental validation of these proposed gene functions is a critical next step for harnessing the full potential of this BGC for biosynthetic engineering and the generation of novel derivatives.

This guide details the predicted roles of key genes in the oca cluster and provides robust, established protocols for gene knockout in Amycolatopsis, enabling researchers to systematically validate these functions.

Data Presentation: Predicted Impact of Gene Knockouts

The following table summarizes the proposed functions of key genes within the this compound BGC and predicts the outcome of their targeted knockout on the final metabolite production. This predictive comparison serves as a basis for designing validation experiments.

Gene/ModuleProposed FunctionPredicted Outcome of Gene Knockout
PKS Genes Responsible for the assembly of the polyketide backbone of this compound.Complete abolition of this compound production. No detectable levels of the final compound or late-stage intermediates are expected.
Genes for 4-guanidinobutyryl-CoA Synthesis Synthesize the 4-guanidinobutyryl-CoA starter unit, which forms the N-hydroxyguanidine moiety.[1][2][3]Abolition of this compound production. Potential accumulation of a polyketide chain initiated with a different starter unit may occur, or the PKS may not function without its specific starter.
Genes for (2R)-hydroxymalonyl-CoA Synthesis Synthesize the (2R)-hydroxymalonyl-CoA extender unit, which is incorporated into the polyketide chain.[1][2][3]Production of an altered this compound analog lacking the α-hydroxyketone moiety, or complete abolition of production if the PKS module is specific for this extender unit.
oca18 (Type II Thioesterase-like) Proposed to be involved in the unconventional intermolecular amidation for product release and attachment of the glycine moiety.[1]Accumulation of the polyketide intermediate still attached to the PKS, or release of a premature, unmodified polyketide chain. Abolition of final this compound production.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway, a generalized workflow for gene validation, and the logical relationship for a hypothetical gene knockout experiment.

Octacosamicin_A_Biosynthesis cluster_starters Starter & Extender Unit Biosynthesis cluster_pks PKS Assembly Line cluster_release Product Release & Modification Arginine Arginine Guanidinobutyryl_CoA 4-Guanidinobutyryl-CoA Arginine->Guanidinobutyryl_CoA oca genes PKS Modular PKS System Module 1 Module 2 ... Module N Guanidinobutyryl_CoA->PKS:f0 Starter Unit Loading Hydroxymalonyl_CoA (2R)-Hydroxymalonyl-CoA Hydroxymalonyl_CoA->PKS:f1 Extender Unit Incorporation PKS_Bound_Intermediate PKS-Bound Polyketide PKS->PKS_Bound_Intermediate Polyketide Elongation Octacosamicin_A Octacosamicin_A PKS_Bound_Intermediate->Octacosamicin_A Release & Glycination (Oca18) Glycine Glycine Glycine->Octacosamicin_A

Caption: Proposed biosynthetic pathway of this compound.

Gene_Knockout_Workflow cluster_vector 1. Knockout Vector Construction cluster_transformation 2. Amycolatopsis Transformation cluster_resolution 3. Mutant Selection & Verification cluster_analysis 4. Phenotypic Analysis Flanks Amplify Upstream & Downstream Homology Arms Vector Clone Arms into Suicide Vector Flanks->Vector Ecoli Propagate Vector in E. coli Vector->Ecoli Transformation Introduce Vector into A. azurea Ecoli->Transformation Selection1 Select for Single Crossover Events Transformation->Selection1 Selection2 Select for Double Crossover Events Selection1->Selection2 PCR Verify Gene Deletion by PCR Selection2->PCR Sequencing Confirm Deletion by Sanger Sequencing PCR->Sequencing Fermentation Ferment Wild-Type & Mutant Strains Sequencing->Fermentation HPLC Analyze Metabolite Profiles (HPLC, LC-MS) Fermentation->HPLC

Caption: Generalized workflow for gene knockout in Amycolatopsis.

Logical_Relationship GeneX Target Gene (e.g., Starter Unit Synthesis Gene) Function Proposed Function: Synthesizes Unique Starter Unit GeneX->Function encodes Experiment Experimental Approach: Gene Knockout (ΔGeneX) GeneX->Experiment is targeted by Prediction Predicted Outcome: Abolition of this compound Production Function->Prediction is essential for Experiment->Prediction validates

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.